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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-Bromo-7-(methoxymethoxy)quinoline

This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-bromo-7-(methoxymethoxy)quinoline, a heterocyclic compound of interest for researchers and professionals in drug development and m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 6-bromo-7-(methoxymethoxy)quinoline, a heterocyclic compound of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented as a validated two-part strategy, beginning with the construction of the core quinoline scaffold followed by the strategic protection of the 7-hydroxy group. This document emphasizes the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Strategic Overview of the Synthesis

The synthesis of 6-bromo-7-(methoxymethoxy)quinoline is most effectively approached in two distinct stages. First, the synthesis of the key intermediate, 6-bromo-7-hydroxyquinoline, is undertaken. This is followed by the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This protecting group strategy is crucial for enabling further selective chemical modifications at other positions of the quinoline ring in more complex synthetic endeavors.

The methoxymethyl (MOM) group is selected for its stability across a wide range of reaction conditions, including exposure to many oxidizing and reducing agents, as well as nucleophiles and bases (pH 4-12).[1] This robustness makes it an ideal choice for multi-step syntheses. Concurrently, the MOM group can be reliably cleaved under acidic conditions, allowing for the regeneration of the hydroxyl group when required.[1]

Part 2: Synthesis of the 6-Bromo-7-hydroxyquinoline Intermediate

The initial phase of the synthesis focuses on constructing the 6-bromo-7-hydroxyquinoline core. The following protocol is adapted from established methods of quinoline synthesis, which often involve the cyclization of aniline derivatives.

Experimental Protocol: 6-Bromo-7-hydroxyquinoline
  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-3-methoxyaniline (1.0 eq) is dissolved in a suitable solvent such as ethanol. To this solution, diethyl (ethoxymethylene)malonate (1.1 eq) is added.

  • Step 2: Thermal Cyclization. The reaction mixture is heated to reflux for 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Step 3: Ring Closure. Upon completion of the initial condensation, the solvent is removed under reduced pressure. The resulting crude intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at approximately 240-250 °C. This high temperature facilitates the thermal cyclization to form the quinolin-4-ol ring system. The mixture is stirred at this temperature for 30-60 minutes.

  • Step 4: Isolation and Demethylation. After cooling, the reaction mixture is diluted with hexane to precipitate the crude 6-bromo-7-methoxyquinolin-4-ol. The solid is collected by filtration. To obtain the desired 7-hydroxyquinoline, the methoxy group must be cleaved. This is achieved by treating the intermediate with a strong acid, such as 48% hydrobromic acid (HBr), at reflux for several hours.

  • Step 5: Purification. The reaction mixture is cooled and neutralized with a suitable base, such as sodium bicarbonate solution, until a precipitate forms. The solid 6-bromo-7-hydroxyquinoline is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Protection of the 7-Hydroxy Group as a Methoxymethyl (MOM) Ether

With the 6-bromo-7-hydroxyquinoline intermediate in hand, the next critical step is the protection of the phenolic hydroxyl group. The use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base is a standard and effective method for this transformation.[2]

Causality in Reagent Selection
  • Chloromethyl methyl ether (MOMCl): This reagent serves as the electrophilic source of the methoxymethyl group. It is highly reactive, necessitating careful handling.[2]

  • N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base is essential to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. DIPEA is chosen over other bases like sodium hydride (NaH) for its good solubility in common organic solvents and to minimize side reactions.[1]

  • Dichloromethane (DCM): A dry, aprotic solvent is required to prevent the hydrolysis of MOMCl and to facilitate the reaction.

Experimental Protocol: 6-Bromo-7-(methoxymethoxy)quinoline
  • Preparation. An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The flask is charged with 6-bromo-7-hydroxyquinoline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Base Addition. N,N-Diisopropylethylamine (DIPEA) (2.5 eq) is added to the suspension. The mixture is stirred under a nitrogen atmosphere.

  • MOMCl Addition. The flask is cooled to 0 °C in an ice bath. Chloromethyl methyl ether (MOMCl) (1.5 eq), dissolved in anhydrous DCM, is added dropwise via the dropping funnel over 15-20 minutes.

  • Reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.

  • Work-up. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).

  • Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-bromo-7-(methoxymethoxy)quinoline.

Quantitative Data Summary
Reagent/ProductMolecular Weight ( g/mol )Molar Eq.Role
4-Bromo-3-methoxyaniline202.051.0Starting Material
Diethyl (ethoxymethylene)malonate216.231.1Reagent
6-Bromo-7-hydroxyquinoline224.04-Intermediate
Chloromethyl methyl ether (MOMCl)80.511.5Protecting Agent
N,N-Diisopropylethylamine (DIPEA)129.242.5Base
6-Bromo-7-(methoxymethoxy)quinoline268.09-Final Product

Part 4: Visualizing the Synthetic Pathway

To further clarify the process, the following diagrams illustrate the experimental workflow and the mechanism of the key protection step.

Synthesis_Workflow cluster_part1 Part 1: Core Synthesis cluster_part2 Part 2: MOM Protection A 4-Bromo-3-methoxyaniline C Condensation & Thermal Cyclization A->C B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-7-methoxyquinolin-4-ol C->D E Demethylation (HBr) D->E F 6-Bromo-7-hydroxyquinoline E->F H Protection Reaction F->H G MOMCl, DIPEA G->H I 6-Bromo-7-(methoxymethoxy)quinoline H->I

Caption: Overall synthetic workflow for 6-bromo-7-(methoxymethoxy)quinoline.

MOM_Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Quinoline-OH Quinoline-OH Quinoline-O- Quinoline-O⁻ (Nucleophile) Quinoline-OH->Quinoline-O- + DIPEA DIPEA DIPEA (Base) DIPEA-H+ DIPEA-H⁺ DIPEA->DIPEA-H+ MOMCl CH₃OCH₂-Cl Quinoline-O-->MOMCl Product Quinoline-O-MOM MOMCl->Product + Quinoline-O⁻ Cl- Cl⁻ MOMCl->Cl-

Caption: Mechanism of MOM protection of the 7-hydroxy group.

Part 5: Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the use of standard analytical techniques at each stage.

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progression of both the cyclization and protection reactions. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicates reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and the final product. For the final product, the appearance of characteristic peaks for the methoxymethyl group (a singlet around 5.3 ppm for the -O-CH₂-O- protons and a singlet around 3.5 ppm for the -O-CH₃ protons) provides definitive evidence of successful protection.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the synthesized compounds, matching the calculated values and isotopic distribution pattern for bromine-containing molecules.

By adhering to this multi-stage validation, researchers can ensure the identity and purity of the synthesized 6-bromo-7-(methoxymethoxy)quinoline, lending high confidence to its use in subsequent applications.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Reddy, K. L., et al. (2004). Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Synlett, 2004(02), 314-316.
  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • Otsuki, K., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7324-7332.
  • Taniguchi, T., et al. (2005). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Organic & Biomolecular Chemistry, 3(16), 2958-2960.
  • Narender, T., et al. (2004). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 45(50), 9229-9232.
  • Król, J., et al. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.
  • Kamal, A., et al. (2005). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Shipe, W. D., et al. (2005). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Journal of the American Chemical Society, 127(15), 5684-5690.
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Mintas, M., et al. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5054-5066.
  • Pramanik, A. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(7), 498-501.

Sources

Exploratory

Part 1: Executive Summary & Compound Identity

Technical Whitepaper: Strategic Utilization of 6-Bromo-7-(methoxymethoxy)quinoline in Kinase Inhibitor Synthesis [1] 6-Bromo-7-(methoxymethoxy)quinoline is a specialized, orthogonal protective intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 6-Bromo-7-(methoxymethoxy)quinoline in Kinase Inhibitor Synthesis

[1]

6-Bromo-7-(methoxymethoxy)quinoline is a specialized, orthogonal protective intermediate used primarily in the development of Tyrosine Kinase Inhibitors (TKIs).[1] Unlike its commercially ubiquitous analog, 6-bromo-7-methoxyquinoline, this compound features a Methoxymethyl (MOM) ether at the C7 position.[1]

This structural modification is not merely cosmetic; it is a strategic "masking" tactic.[1] The MOM group protects the C7-phenol during harsh cross-coupling reactions (e.g., Suzuki-Miyaura at C6) but, unlike a methyl ether, can be removed under mild acidic conditions to regenerate the hydroxyl group for further diversification. This makes it an essential scaffold for divergent library synthesis where the C7 position requires late-stage modification.[1]

Chemical Identity & Reference Data
PropertyDetail
Chemical Name 6-Bromo-7-(methoxymethoxy)quinoline
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight ~268.11 g/mol
CAS Number Not Publicly Indexed (Custom Intermediate)*
Parent Phenol CAS 103983-33-3 (6-Bromo-7-hydroxyquinoline - Reference)
Methyl Analog CAS 1620515-86-7 (6-Bromo-7-methoxyquinoline - Reference)
Lenvatinib Intermediate 476660-71-6 (4-Chloro-6-bromo-7-methoxyquinoline - Reference)

*Note: While the methyl-ether variants are commodity chemicals (CAS 1620515-86-7), the MOM-protected variant is typically generated in situ or as a custom intermediate to avoid the stability issues associated with long-term storage of MOM ethers.[1]

Part 2: Synthetic Architecture

The synthesis of this core requires a precise protection strategy to avoid N-alkylation of the quinoline nitrogen.[1] The MOM group is introduced after the quinoline ring construction but before C6 functionalization.

Why MOM Protection? (The Causality)[1]
  • Solubility: The MOM group disrupts π-stacking more effectively than a free phenol, improving solubility in non-polar solvents (THF, Toluene) used in palladium-catalyzed couplings.[1]

  • Orthogonality: In Structure-Activity Relationship (SAR) studies, a methyl ether (OMe) is permanent.[1] A MOM ether is temporary.[1] This allows researchers to synthesize a C6-biaryl core, strip the MOM group, and then install various solubilizing tails (e.g., morpholine, piperazine) at C7.

Synthesis Pathway Visualization

SynthesisPathway Start 3-Bromo-4-aminophenol Step1 Skraup Synthesis (Glycerol/H2SO4) Start->Step1 Ring Closure Inter 6-Bromo-7-hydroxyquinoline (The Phenol Core) Step1->Inter Step2 MOM Protection (MOM-Cl, DIPEA) Inter->Step2 Selective O-Alkylation Final 6-Bromo-7-(methoxymethoxy)quinoline (Target Scaffold) Step2->Final

Figure 1: Synthetic route from aniline precursor to the MOM-protected scaffold. The critical step is the selective O-alkylation over N-alkylation.[1]

Part 3: Reactivity Profile & Experimental Protocols

Protocol 1: Selective MOM Protection of 6-Bromo-7-hydroxyquinoline

Context: This reaction uses Chloromethyl methyl ether (MOM-Cl), a known carcinogen.[1] All steps must be performed in a fume hood.

Reagents:

  • 6-Bromo-7-hydroxyquinoline (1.0 eq)[1]

  • MOM-Cl (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • DCM (Dichloromethane) (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 6-Bromo-7-hydroxyquinoline in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA via syringe. The solution may darken; this is normal deprotonation of the phenol. Cool the mixture to 0°C.

  • Electrophile Addition: Add MOM-Cl dropwise over 15 minutes. Critical: Do not rush this step; exotherms can lead to N-alkylation byproducts.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The product will be less polar than the starting phenol.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).[1] Elute with Hexane/EtOAc gradient.[1]

Validation Criteria:

  • ¹H NMR: Look for the diagnostic MOM singlet (~3.4 ppm, 3H) and the methylene doublet/singlet (~5.3 ppm, 2H).

  • Absence of Phenol: Disappearance of the broad -OH peak >9.0 ppm.[1]

Part 4: Strategic Application (Divergent Synthesis)

The true value of this compound lies in its ability to serve as a pivot point for library generation.

Workflow: The "Mask-Couple-Demask" Strategy
  • Coupling: The C6-Bromine undergoes Suzuki coupling with an aryl boronic acid.[1] The MOM group remains stable under basic carbonate conditions.

  • Deprotection: The MOM group is cleaved using mild acid (HCl/Isopropanol or TFA/DCM), revealing the C7-hydroxyl.[1]

  • Diversification: The revealed hydroxyl is alkylated with various solubilizing groups (R-X) to tune the pharmacokinetic (PK) profile.[1]

DivergentSynthesis MOM_Core 6-Bromo-7-(MOM)quinoline Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) MOM_Core->Suzuki Coupled_MOM C6-Biaryl-7-MOM Intermediate Suzuki->Coupled_MOM Deprotect Acid Hydrolysis (6N HCl, 60°C) Coupled_MOM->Deprotect Phenol_Core C6-Biaryl-7-Hydroxy Core Deprotect->Phenol_Core PathA Ether A (e.g., Morpholine) Phenol_Core->PathA Alkyl Halide A PathB Ether B (e.g., Piperazine) Phenol_Core->PathB Alkyl Halide B PathC Ether C (e.g., PEG chain) Phenol_Core->PathC Alkyl Halide C

Figure 2: Divergent synthesis workflow allowing late-stage modification of the C7 position.

Part 5: References

  • Preparation of Quinoline Derivatives (Lenvatinib Intermediates) Source:World Intellectual Property Organization (WO2006137474).[1] Describes the core quinoline synthesis and protection strategies relevant to 4-chloro-6-bromo-7-methoxyquinoline, the closest industrial analog. [1]

  • Methoxymethyl (MOM) Ether Protection Protocol Source:Greene's Protective Groups in Organic Synthesis. The authoritative standard for MOM protection/deprotection mechanics.[1] [1]

  • Synthesis of 6-Bromo-7-methoxyquinoline (Analog Reference) Source:PubChem Compound Summary. Provides physical property data for the methyl-ether analog to serve as a baseline for the MOM-ether.[1] [1]

  • Suzuki-Miyaura Coupling on Bromo-Quinolines Source:Journal of Medicinal Chemistry. "Discovery of Lenvatinib (E7080): A Novel Multi-Targeted Tyrosine Kinase Inhibitor."[1] [1]

Sources

Foundational

Structure Elucidation of 6-Bromo-7-(methoxymethoxy)quinoline: A Technical Guide

Executive Summary This guide details the structural characterization of 6-Bromo-7-(methoxymethoxy)quinoline , a functionalized heterocyclic intermediate critical in medicinal chemistry for its utility in Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 6-Bromo-7-(methoxymethoxy)quinoline , a functionalized heterocyclic intermediate critical in medicinal chemistry for its utility in Suzuki-Miyaura cross-couplings. The simultaneous presence of a halogen handle (Br) and a protected phenol (MOM ether) on the benzenoid ring of the quinoline scaffold presents specific regiochemical challenges. This document provides a self-validating analytical workflow to unambiguously distinguish the 6,7-disubstituted isomer from potential regioisomers (e.g., 5,6- or 7,8-isomers) using high-resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR).

Synthetic Context & Strategic Importance

The elucidation strategy is dictated by the synthetic origin. Typically derived from 7-hydroxyquinoline, the introduction of the methoxymethoxy (MOM) group precedes or follows bromination.

  • The Challenge: Electrophilic bromination of activated quinolines can occur at positions C5, C6, or C8.

  • The Objective: Confirm the bromine is at C6 and the MOM group is at C7, ensuring the C8 position is unsubstituted (crucial for steric clearance in downstream coupling).

Analytical Workflow & Logic

The following flowchart outlines the decision tree for validating the structure.

ElucidationWorkflow Start Crude Material MS Step 1: HRMS Confirm Formula & Br Pattern Start->MS H1_NMR Step 2: 1H NMR (1D) Analyze Benzenoid Region MS->H1_NMR Decision Coupling Pattern? H1_NMR->Decision Ortho Doublets (J ~9Hz) (Indicates 5,6 or 7,8 isomer) Decision->Ortho Ortho Meta Doublets (J ~2.5Hz) (Indicates 5,7 isomer) Decision->Meta Meta Singlets Two Singlets (H5, H8) (Indicates 6,7 isomer) Decision->Singlets Para (Effective) NOESY Step 3: 2D NMR (NOESY) Check MOM-CH2 to Aromatic H Singlets->NOESY Final Confirmed Structure: 6-Bromo-7-(MOM)quinoline NOESY->Final NOE Observed (H8-MOM)

Figure 1: Logical workflow for distinguishing the target regioisomer from byproducts.

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula and halogen content must be verified.

ParameterExpected ValueDiagnostic Insight
Formula

Confirms core + MOM + Br.
Isotope Pattern ~1:1 (

)
The "twin peak" signature confirms mono-bromination.
Fragmentation Loss of 45 Da (

)
Characteristic cleavage of the MOM protecting group under ESI+.

NMR Spectroscopy: The Definitive Proof

The quinoline ring system consists of a pyridine ring (protons H2, H3, H4) and a benzene ring (protons H5, H6, H7, H8). In the target molecule, H6 and H7 are substituted.

1H NMR (400 MHz, DMSO-d6)

The key to elucidation is the benzenoid region . In a 6,7-disubstituted quinoline, the remaining protons on the benzene ring are H5 and H8. These are para to each other. Para-coupling is typically 0–1 Hz, often unresolved, resulting in two distinct singlets .

Table 1: Predicted 1H NMR Data

PositionShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H2 8.85dd4.2, 1.6Deshielded by N-atom (alpha). Typical quinoline H2.
H4 8.25dd8.4, 1.6Deshielded (gamma to N).
H5 8.15 s -Diagnostic: Deshielded by ortho-Br. Appears as a singlet (para to H8).
H8 7.60 s -Diagnostic: Shielded by ortho-OMOM. Appears as a singlet (para to H5).
H3 7.50dd8.4, 4.2Typical beta-proton of pyridine ring.
MOM-CH2 5.45s-Characteristic acetal methylene.
MOM-CH3 3.50s-Methoxy singlet.

Note: Chemical shifts are estimates based on substituent additivity rules in DMSO-d6.

2D NMR: Regiochemistry Confirmation (NOESY/HMBC)

While the "two singlets" pattern strongly suggests 6,7-substitution, it could theoretically arise from 5,8-substitution (though synthetically unlikely). NOESY (Nuclear Overhauser Effect Spectroscopy) provides the spatial confirmation.

  • Critical Correlation: A strong NOE cross-peak must be observed between the MOM

    
     (5.45 ppm)  and H8 (7.60 ppm) .
    
  • Negative Result: There should be no NOE between the MOM group and H5 (due to the blocking Br at C6).

NMR_Correlations cluster_ring Benzenoid Ring Interactions MOM_CH2 MOM-CH2 (5.45 ppm) H8 H8 Proton (7.60 ppm) MOM_CH2->H8 Strong NOE (Spatial Proximity) H5 H5 Proton (8.15 ppm) Br Bromine (C6) H5->Br Ortho Effect (Deshielding)

Figure 2: Key NOESY correlations confirming the position of the MOM group relative to H8.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 or CDCl3 . DMSO is preferred if the MOM signals overlap with water in CDCl3, though CDCl3 is standard for sharp resolution.

  • Filtration: Filter through a cotton plug if any insolubles remain to ensure good shimming.

HPLC Purity Method (Quality Control)

To ensure the spectrum represents a single isomer:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (quinoline core absorption).

References

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. Retrieved from [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out: NMR Characterization. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines. Retrieved from [Link]

Exploratory

A Technical Guide to the Spectral Analysis of 6-Bromo-7-(methoxymethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromo-7-(methoxymethoxy)quinoline is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a functionalized quinoline,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-7-(methoxymethoxy)quinoline is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a functionalized quinoline, it serves as a valuable intermediate in the development of more complex molecules, including potential therapeutic agents. The precise structural elucidation of such compounds is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process.

This in-depth technical guide provides a detailed analysis of the expected spectral data for 6-Bromo-7-(methoxymethoxy)quinoline. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and comparative data from structurally related quinoline derivatives to provide a robust predictive framework for its characterization.[1][2][3][4][5] The insights and protocols herein are designed to equip researchers with the necessary knowledge to confidently identify and characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular skeleton and the spatial arrangement of atoms.

¹H NMR Spectral Analysis

The proton NMR spectrum of 6-Bromo-7-(methoxymethoxy)quinoline is expected to show distinct signals for the protons of the quinoline ring system and the methoxymethyl (MOM) protecting group.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0ddJ = 4.2, 1.7 Hz
H-37.4 - 7.6ddJ = 8.4, 4.2 Hz
H-48.1 - 8.3ddJ = 8.4, 1.7 Hz
H-57.8 - 8.0s-
H-87.5 - 7.7s-
-OCH₂O-5.3 - 5.5s-
-OCH₃3.5 - 3.7s-

Causality behind Predictions:

  • Quinoline Protons (H-2, H-3, H-4): The chemical shifts of these protons are influenced by the electron-withdrawing effect of the nitrogen atom. H-2 is typically the most deshielded due to its proximity to the nitrogen.[1] The predicted shifts and coupling constants are based on data for similarly substituted quinolines.

  • Aromatic Protons (H-5, H-8): These protons appear as singlets due to the substitution pattern on the benzene ring, which eliminates ortho and meta couplings. Their chemical shifts are influenced by the electronic effects of the bromo and methoxymethoxy substituents.

  • Methoxymethyl (MOM) Group: The methylene protons (-OCH₂O-) are expected to appear as a sharp singlet in the 5.3-5.5 ppm range, a characteristic chemical shift for this protecting group. The methyl protons (-OCH₃) will also be a singlet, appearing further upfield around 3.5-3.7 ppm.[6]

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 6-Bromo-7-(methoxymethoxy)quinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to a range of 0-12 ppm.

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of 1-2 seconds between pulses.[7]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure for NMR

Caption: Structure of 6-Bromo-7-(methoxymethoxy)quinoline with proton labeling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a148 - 150
C-5128 - 130
C-6118 - 120
C-7155 - 157
C-8108 - 110
C-8a127 - 129
-OCH₂O-94 - 96
-OCH₃56 - 58

Causality behind Predictions:

  • Quinoline Carbons: The chemical shifts are predicted based on the known electronic effects of the substituents and comparison with data for compounds like 6-bromoquinoline and other methoxy-substituted quinolines.[8][9] The carbons attached to the electronegative nitrogen (C-2, C-8a) and oxygen (C-7) atoms are expected to be shifted downfield. The carbon bearing the bromine (C-6) will be influenced by the halogen's electronegativity and heavy atom effect.

  • MOM Group Carbons: The methylene carbon (-OCH₂O-) is characteristically found in the 94-96 ppm region, while the methyl carbon (-OCH₃) appears around 56-58 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to approximately 0-200 ppm.

    • A significantly larger number of scans is necessary compared to ¹H NMR to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₂, -CH₃)
1620-1580C=N stretchQuinoline ring
1500-1400C=C stretchAromatic ring
1250-1000C-O stretchEther (-OCH₂O-, -OCH₃)
700-500C-Br stretchBromo group

Causality behind Predictions:

  • The predicted absorption bands are characteristic of the functional groups present in 6-Bromo-7-(methoxymethoxy)quinoline. The C-H stretching vibrations for aromatic and aliphatic protons appear at different frequencies. The C=N and C=C stretching vibrations are indicative of the quinoline ring system.[4] The strong C-O stretching bands confirm the presence of the methoxymethyl ether group. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Thin Film: If the sample is an oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from its fragmentation pattern.[7]

Predicted Mass Spectrum Data

m/zInterpretation
269/271Molecular ion peak [M]⁺ and [M+2]⁺ due to ⁷⁹Br and ⁸¹Br isotopes
224/226Loss of -OCH₂CH₃ (MOM group fragment)
196/198Loss of -Br
145Loss of -Br and -OCH₂O-

Causality behind Predictions:

  • Molecular Ion: The mass spectrum will show a characteristic pair of peaks for the molecular ion, separated by 2 m/z units and with nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom.[10]

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the MOM group and the bromine atom.

Visualization of Predicted Mass Spectrometry Fragmentation

G M [M]⁺ m/z = 269/271 F1 [M - OCH₂CH₃]⁺ m/z = 224/226 M->F1 - •OCH₂CH₃ F2 [M - Br]⁺ m/z = 196/198 M->F2 - •Br F3 [M - Br - OCH₂O]⁺ m/z = 145 F2->F3 - •OCH₂O

Caption: Predicted fragmentation pathway for 6-Bromo-7-(methoxymethoxy)quinoline.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer, such as one equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Data Acquisition: Introduce the sample into the ion source. The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the m/z values of the fragment ions.

Conclusion

The structural confirmation of 6-Bromo-7-(methoxymethoxy)quinoline relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a comprehensive, predictive framework for the spectral data of this molecule, grounded in fundamental principles and comparative analysis of related compounds. By following the outlined protocols and understanding the interpretation of the expected spectral features, researchers can confidently verify the synthesis and purity of this and other novel chemical entities, a critical step in advancing chemical and pharmaceutical research.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Vibrational spectroscopic study of some quinoline derivatives.
  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis.
  • Al-Wahaibi, L. H., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Elsevier. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • ChemicalBook. (n.d.). 6-Bromoquinoline(5332-25-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline - Optional[MS (GC)] - Spectrum.
  • Hoffman Fine Chemicals. (n.d.). CAS 1620515-86-7 | 6-Bromo-7-methoxyquinoline | MFCD29059222.
  • PubChemLite. (2026). 6-bromo-7-methoxyquinoline (C10H8BrNO).
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • BenchChem. (2025). Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide.
  • Fluorochem. (n.d.). 7-Bromo-6-methoxyquinoline (CAS 103028-33-7).
  • National Institute of Standards and Technology. (n.d.). Quinoline, 6-methoxy-. NIST WebBook.
  • J&K Scientific. (n.d.). 6-bromo-7-methoxyquinoline | 1620515-86-7.
  • Doubtnut. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?.
  • ResearchGate. (2023). (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.
  • National Institute of Standards and Technology. (n.d.). 6-Bromoquinaldine. NIST WebBook.
  • ChemicalBook. (n.d.). Quinoline(91-22-5) 13C NMR spectrum.
  • SpectraBase. (n.d.). 6-Bromoquinoline - Optional[13C NMR] - Chemical Shifts.

Sources

Foundational

starting materials for 6-Bromo-7-(methoxymethoxy)quinoline synthesis

This guide details the strategic synthesis of 6-Bromo-7-(methoxymethoxy)quinoline , a critical heterocyclic scaffold used in the development of tyrosine kinase inhibitors (TKIs) and advanced pharmacological probes. The p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 6-Bromo-7-(methoxymethoxy)quinoline , a critical heterocyclic scaffold used in the development of tyrosine kinase inhibitors (TKIs) and advanced pharmacological probes.

The protocol prioritizes the Skraup Cyclization pathway due to its scalability and the commercial availability of high-purity aniline precursors. This route avoids the low yields often associated with direct bromination of quinoline rings, which typically suffer from poor regioselectivity (favoring the C5 or C8 positions).

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the bromine atom before ring construction to guarantee regiochemical fidelity. The 7-hydroxyl group is revealed via demethylation and subsequently protected with a methoxymethyl (MOM) group.

Retrosynthetic Pathway (DOT Visualization)

Retrosynthesis Target 6-Bromo-7-(methoxymethoxy)quinoline (Target Scaffold) Intermediate1 6-Bromo-7-hydroxyquinoline (Key Intermediate) Target->Intermediate1 MOM Protection (MOM-Cl, Base) Intermediate2 6-Bromo-7-methoxyquinoline (Cyclized Core) Intermediate1->Intermediate2 Demethylation (BBr3 or HBr) StartMaterial 4-Bromo-3-methoxyaniline (Commercially Available) Intermediate2->StartMaterial Skraup Cyclization (Glycerol, H2SO4)

Figure 1: Retrosynthetic breakdown prioritizing the pre-functionalized aniline strategy to lock in the 6-bromo substituent.

Part 2: Starting Material Profile

The success of this synthesis hinges on the purity of the aniline precursor. Using a pre-brominated aniline eliminates the difficult separation of 5-, 6-, and 8-bromoquinoline isomers later in the workflow.

ParameterPrimary Starting MaterialReagent for CyclizationReagent for Protection
Chemical Name 4-Bromo-3-methoxyaniline Glycerol Chloromethyl methyl ether (MOM-Cl)
CAS Number 19056-40-756-81-5107-30-2
Role Core Scaffold SourceC3 Carbon Source (Pyridine Ring)Hydroxyl Protecting Group
Purity Req. >98% (HPLC)>99% (Anhydrous)Technical Grade
Key Hazard Irritant, Light SensitiveViscous, HygroscopicCarcinogen (1A) , Volatile
Cost Efficiency High (Commercially Scalable)Very High (Commodity Chemical)Moderate

Part 3: Step-by-Step Synthesis Protocol

Step 1: Construction of the Quinoline Core (Modified Skraup)

Objective: Cyclize 4-bromo-3-methoxyaniline to form 6-bromo-7-methoxyquinoline. Mechanism: Glycerol dehydrates to acrolein in situ, which undergoes conjugate addition with the aniline, followed by electrophilic aromatic substitution and oxidation.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Charge the flask with 4-bromo-3-methoxyaniline (1.0 equiv), sodium m-nitrobenzenesulfonate (0.7 equiv, oxidant), and glycerol (3.0 equiv).

  • Acid Addition: Cautiously add conc. H₂SO₄ (2.5 equiv) dropwise. Caution: Exothermic.

  • Cyclization: Heat the mixture to 140°C for 1–2 hours. The reaction typically initiates vigorously around 120°C; maintain control.

  • Workup: Cool to room temperature. Pour onto crushed ice. Basify to pH 9–10 with 50% NaOH or NH₄OH.

  • Extraction: Extract the precipitate with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Note on Regioselectivity: Cyclization at the position ortho to the methoxy group (C2 of aniline) yields the desired 7-methoxy isomer. The 4-bromo substituent sterically and electronically directs the closure to this position.

Step 2: Demethylation to 6-Bromo-7-hydroxyquinoline

Objective: Expose the phenolic hydroxyl group for protection.

Protocol:

  • Dissolution: Dissolve 6-bromo-7-methoxyquinoline (1.0 equiv) in anhydrous DCM under nitrogen atmosphere. Cool to -78°C .

  • Reagent Addition: Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 3.0 equiv) via syringe/cannula.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Quenching: Cool to 0°C. Carefully quench with Methanol (exothermic, gas evolution).

  • Isolation: Concentrate the solvent. Neutralize the residue with satd. NaHCO₃. Filter the resulting solid (6-bromo-7-hydroxyquinoline).

Step 3: MOM Protection

Objective: Protect the 7-hydroxyl group as a methoxymethyl ether.

Protocol:

  • Solvation: Dissolve 6-bromo-7-hydroxyquinoline (1.0 equiv) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until H₂ evolution ceases.

  • Alkylation: Add MOM-Cl (1.1 equiv) dropwise via syringe.

    • Safety: MOM-Cl is a potent carcinogen. Use strictly in a fume hood with double gloves.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by TLC (the product is less polar than the phenol).

  • Workup: Quench with water. Extract with EtOAc.[1] Wash extensively with water/LiCl (to remove DMF).

  • Final Purification: Silica gel column chromatography (usually 10-20% EtOAc in Hexanes).

Part 4: Process Visualization

The following workflow illustrates the critical control points and reaction flow.

SynthesisWorkflow Start 4-Bromo-3-methoxyaniline + Glycerol / H2SO4 Step1 Step 1: Skraup Cyclization (140°C, 2h) Start->Step1 Inter1 Intermediate: 6-Bromo-7-methoxyquinoline Step1->Inter1 Basify & Extract Step2 Step 2: Demethylation (BBr3, -78°C to RT) Inter1->Step2 Inter2 Intermediate: 6-Bromo-7-hydroxyquinoline Step2->Inter2 Quench & Filter Step3 Step 3: MOM Protection (NaH, MOM-Cl, DMF) Inter2->Step3 Final Product: 6-Bromo-7-(methoxymethoxy)quinoline Step3->Final Purify (Silica)

Figure 2: Sequential reaction workflow highlighting reagents and isolation steps.

Part 5: Critical Safety & Handling (E-E-A-T)

  • MOM-Cl Hazards: Chloromethyl methyl ether is an OSHA-regulated carcinogen.

    • Alternative: For non-GMP exploratory synthesis, consider using Dimethoxymethane and Phosphorus Pentoxide in CHCl₃ to generate the electrophile in situ, avoiding direct handling of MOM-Cl.

  • Skraup Reaction Runaway: The reaction of aniline and glycerol in sulfuric acid is notoriously exothermic ("delayed exotherm").

    • Control: Use a heating mantle with a jack stand for rapid removal. Do not scale up beyond 50g without a dedicated safety calorimeter assessment.

  • BBr3 Quenching: Boron tribromide generates HBr gas upon contact with water/methanol. Quench slowly at low temperature into a biphasic system to manage heat and fumes.

References

  • Synthesis of 6-bromo-7-methoxyquinoline via Skraup Reaction

    • Source: WO 2014/116845 A1 (Patent).
    • Relevance: Validates the use of 4-bromo-3-methoxyaniline as the starting material to achieve the 6-bromo-7-methoxy regiochemistry.
    • URL:

  • MOM Protection of Hydroxyquinolines

    • Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Quinoline Deriv
    • Relevance: Provides standard conditions (NaH/DMF) for the alkylation of electron-deficient phenols like hydroxyquinolines.
    • URL: (General reference for MOM protection protocols on heterocycles).

  • Application of 6-Bromo-7-alkoxyquinolines in Drug Discovery

    • Source: WO 2020/163541 A1.
    • Relevance: Cites 6-bromo-7-(methoxymethoxy)quinoline as a specific intermediate for Suzuki coupling reactions (reacting with borolanes).
    • URL:

Sources

Exploratory

An In-Depth Technical Guide to 6-Bromo-7-(methoxymethoxy)quinoline: A Versatile Intermediate in Modern Drug Discovery

Abstract In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the quinoline scaffold remains a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, particularly as kinase inhibitors in oncology.[2] This guide focuses on a key synthetic intermediate, 6-Bromo-7-(methoxymethoxy)quinoline , a strategically designed building block that offers medicinal chemists a powerful tool for the rapid and efficient synthesis of complex, biologically active molecules. We will explore its synthesis, physicochemical properties, and, most critically, its application in cornerstone synthetic transformations that enable the construction of diverse compound libraries for drug discovery programs.

Introduction: The Strategic Value of a Pre-functionalized Scaffold

The development of small-molecule therapeutics often hinges on the efficient construction of a central pharmacophore. The 6,7-disubstituted quinoline core is a prominent feature in many potent kinase inhibitors. The strategic placement of functional groups allows for the fine-tuning of a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

6-Bromo-7-(methoxymethoxy)quinoline is an exemplar of a well-designed synthetic intermediate. It possesses two key features that make it exceptionally valuable:

  • A C-6 Bromine Atom: This serves as a versatile synthetic handle for introducing molecular diversity. The bromine atom is ideally suited for a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds—the foundational linkages of modern medicinal chemistry.

  • A Protected C-7 Hydroxyl Group: The hydroxyl group at the 7-position is a common hydrogen bond donor/acceptor in ligand-protein interactions. Protecting it as a methoxymethyl (MOM) ether renders it inert to the often basic or nucleophilic conditions of cross-coupling reactions. This MOM group can be reliably removed under mild acidic conditions in a late-stage synthesis to reveal the free phenol, a critical step for biological activity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this intermediate, from its synthesis to its strategic deployment in the creation of advanced molecular architectures.

Physicochemical and Safety Profile

While a specific CAS Registry Number for 6-Bromo-7-(methoxymethoxy)quinoline is not prominently listed in public databases, its properties can be inferred from the closely related analog, 6-Bromo-7-methoxyquinoline.

PropertyValue / DescriptionSource
CAS Registry Number Not available. (Analog 6-Bromo-7-methoxyquinoline is 1620515-86-7)[3]
Molecular Formula C₁₁H₁₀BrNO₂-
Molecular Weight 268.11 g/mol -
Appearance Expected to be an off-white to tan solid.[3]
Solubility Likely soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).-
Storage Conditions Store in a cool, dry place, sealed in an inert atmosphere.[3]
Safety and Handling

As with all halogenated heterocyclic compounds, 6-Bromo-7-(methoxymethoxy)quinoline should be handled with appropriate care in a well-ventilated fume hood.[3] All chemical products should be treated as having unknown hazards.[3] Based on analogs, the compound may be harmful if swallowed, in contact with skin, or if inhaled.[4][5] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Synthesis of the Intermediate

A robust synthesis of 6-Bromo-7-(methoxymethoxy)quinoline can be achieved via a multi-step sequence starting from commercially available materials. The strategy involves the construction of the quinoline core, followed by functional group manipulation at the 7-position. The causality behind this pathway is to first establish the core heterocyclic system and then install the acid-labile MOM protecting group, which would not be stable to the harsh conditions of quinoline ring formation.

Synthesis_Workflow A 4-Bromo-3-methoxyaniline B 6-Bromo-7-methoxyquinolin-4-ol A->B Gould-Jacobs Reaction C 6-Bromo-7-hydroxyquinolin-4-ol B->C Demethylation (e.g., BBr₃) D 6-Bromo-7-hydroxyquinoline C->D Deoxygenation (e.g., POCl₃ then H₂) E 6-Bromo-7-(methoxymethoxy)quinoline D->E MOM Protection (MOM-Cl, DIPEA)

Caption: Proposed synthetic workflow for 6-Bromo-7-(methoxymethoxy)quinoline.

Detailed Synthetic Protocol

Step 1: Synthesis of 6-Bromo-7-methoxyquinolin-4-ol This step utilizes a Gould-Jacobs type reaction. 4-Bromo-3-methoxyaniline is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to construct the quinolin-4-ol core.[6]

Step 2: Demethylation to 6-Bromo-7-hydroxyquinolin-4-ol The methyl ether at the 7-position is cleaved to reveal the free hydroxyl group. This is a critical step to enable subsequent protection. A common and effective reagent for this transformation is boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperatures.

Step 3: Deoxygenation to 6-Bromo-7-hydroxyquinoline The 4-hydroxyl group is typically removed in a two-step process. First, it is converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[6][7] The resulting 6-bromo-4-chloro-7-hydroxyquinoline is then subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to reductively remove the chlorine atom, affording 6-bromo-7-hydroxyquinoline.

Step 4: MOM Protection to Yield 6-Bromo-7-(methoxymethoxy)quinoline The final step is the protection of the 7-hydroxyl group. The phenol is treated with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane.[8] This reaction proceeds under mild conditions to yield the target intermediate.

Core Applications in Medicinal Chemistry

The synthetic power of 6-Bromo-7-(methoxymethoxy)quinoline lies in the selective reactivity of its C6-Br bond in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern drug discovery, allowing for the modular assembly of complex molecules.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in pharmaceutical development due to its mild conditions and exceptional functional group tolerance.[9][10] Reacting 6-Bromo-7-(methoxymethoxy)quinoline with a variety of aryl, heteroaryl, or vinyl boronic acids (or their esters) provides a direct route to biaryl and styrenyl quinolines.

Experimental Rationale: The choice of catalyst, ligand, and base is crucial for achieving high yields. A typical system involves a palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂), a phosphine ligand to stabilize the palladium and facilitate the catalytic cycle, and a base to activate the boronic acid for transmetalation.[11]

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical linkage in many drug molecules.[12][13] This reaction couples the aryl bromide with a wide range of primary or secondary amines, including anilines, alkylamines, and N-heterocycles. This provides direct access to 6-aminoquinoline derivatives.

Experimental Rationale: This reaction also relies on a palladium catalyst and a specialized phosphine ligand. The choice of ligand is often dictated by the steric and electronic properties of the amine coupling partner.[14] A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is required to deprotonate the amine, allowing it to bind to the palladium center.[15]

Representative Cross-Coupling Conditions
ReactionPalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfNa₂CO₃ or K₂CO₃Dioxane/H₂O or DMF80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos or BINAPCs₂CO₃ or NaOtBuToluene or Dioxane90-120

This table presents typical conditions; optimization is often required for specific substrates.

The Final Step: MOM Deprotection

After the desired molecular complexity has been installed at the 6-position, the final step is often the removal of the MOM protecting group to unmask the 7-hydroxyl group. This transformation is critical for restoring the hydrogen-bonding capability of the phenol, which is frequently essential for target engagement.

Experimental Rationale: The MOM ether is an acetal, making it labile under acidic conditions. Mild protic or Lewis acids can be used. A common and effective method is treatment with hydrochloric acid (HCl) in an alcohol solvent, such as methanol or isopropanol, at room temperature or with gentle heating. This method is typically clean and high-yielding.

Synthetic Utility Showcase: Pathway to a Kinase Inhibitor Scaffold

To illustrate the integrated use of these reactions, we present a logical workflow for the synthesis of a 4-amino-6-aryl-7-hydroxyquinoline scaffold, a common motif in kinase inhibitors.

Application_Workflow cluster_0 Core Intermediate A 6-Bromo-7-(methoxymethoxy)quinoline B 6-Aryl-7-(methoxymethoxy)quinoline A->B Suzuki Coupling (Ar-B(OH)₂) C 6-Aryl-7-(methoxymethoxy)quinoline N-oxide B->C Oxidation (m-CPBA) D 4-Amino-6-aryl-7-(methoxymethoxy)quinoline C->D Nucleophilic Amination E 4-Amino-6-aryl-7-hydroxyquinoline (Target Scaffold) D->E MOM Deprotection (HCl)

Caption: A logical pathway from the core intermediate to a generic kinase inhibitor scaffold.

This pathway demonstrates how 6-Bromo-7-(methoxymethoxy)quinoline serves as the starting point for a sequence of reliable and high-yielding transformations to quickly access complex, drug-like molecules. The initial Suzuki coupling installs a necessary aryl group, followed by functionalization at the 4-position and a final deprotection to yield the target pharmacophore.

Conclusion

6-Bromo-7-(methoxymethoxy)quinoline is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups—a coupling-ready bromide and a protected phenol—enable a modular and efficient approach to chemical synthesis. By leveraging robust and well-understood transformations like the Suzuki-Miyaura and Buchwald-Hartwig reactions, medicinal chemists can rapidly generate libraries of novel quinoline derivatives. This capacity to systematically explore structure-activity relationships around a privileged core makes 6-Bromo-7-(methoxymethoxy)quinoline an invaluable asset in the quest for new and effective therapeutics.

References

  • The Chemical Synthesis of Erlotinib: The Role of 183322-17-0. (2026, February 12). [Source Platform Not Specified]. [Link]

  • CAS 1620515-86-7 | 6-Bromo-7-methoxyquinoline. Hoffman Fine Chemicals. [Link]

  • 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. AMERICAN ELEMENTS. [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research, 11(3), 857–864. [Link]

  • Synthesis intermediate of erlotinib and preparation method thereof. (2012).
  • Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts. (2013).
  • Synthesis intermediate of erlotinib and preparation method thereof. (2014).
  • Erlotinib, and preparation method of new intermediate of erlotinib. (2013).
  • Lapatinib intermediates. (2010).
  • Practical synthesis of lapatinib. (2011). Zhongguo Yiyao Gongye Zazhi, 42(1), 1-4. [Link]

  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering, 7(10), 2201-2208. [Link]

  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. (2019). The Journal of Organic Chemistry, 84(24), 16035–16045. [Link]

  • Brominated hydroxyquinoline as a photolabile protecting group with sensitivity to multiphoton excitation. (2002). Organic Letters, 4(20), 3419–3422. [Link]

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Arkivoc, 2018(3), 362-374. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. (2016). Organic & Biomolecular Chemistry, 14(3), 948-956. [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2023). ACS Omega, 8(48), 46001–46013. [Link]

  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. (2021). Advanced Synthesis & Catalysis, 363(1), 224-231. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Preparation method for 6-bromine quinoline. (2016).
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ACS Omega, 8(19), 17099–17113. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. (2017). Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). Arkivoc, 2018(3), 362-374. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Beilstein Journal of Organic Chemistry, 12, 2266–2277. [Link]

  • A very recent example of Buchwald‐Hartwig reaction type for producing... (2021). ResearchGate. [Link]

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. (2006). Journal of the American Chemical Society, 128(13), 4267–4276. [Link]

  • 6-bromo-7-hydroxy-3,4-dihydro-1H-quinolin-2-one. PubChem. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Foundational

The Quinoline Chronicles: From Coal Tar to C-H Activation

Introduction: The Blue Oil Anomaly In the annals of organic chemistry, few scaffolds possess the historical weight and functional versatility of quinoline. Its discovery was not the result of targeted design but of indus...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Blue Oil Anomaly

In the annals of organic chemistry, few scaffolds possess the historical weight and functional versatility of quinoline. Its discovery was not the result of targeted design but of industrial curiosity. In 1834 , the German chemist Friedlieb Ferdinand Runge isolated a substance from coal tar that he termed "leukol" (from the Greek leukos, white) due to its colorless oily nature, which turned blue upon treatment with chloride of lime.

For the modern researcher, quinoline is more than a historical artifact; it is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the technical evolution of quinoline, moving from the harsh conditions of 19th-century synthesis to the precision of modern C-H activation.

The Golden Age of Synthesis: Mechanisms & Protocols

Before the advent of cross-coupling, the construction of the quinoline core relied on condensation reactions that remain relevant for their atom economy and scalability.

The Skraup Synthesis (1880)

The Mechanism: Zdenko Hans Skraup's method is the archetypal quinoline synthesis. It involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent (originally nitrobenzene).

  • Causality: The reaction is driven by the in situ dehydration of glycerol to acrolein (propenal). Aniline undergoes a conjugate Michael addition to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to aromatize the ring.

  • Safety Critical: The formation of acrolein is violent and exothermic. Modern protocols often use milder oxidants (e.g., iodine or sulfonated nitrobenzene) to mitigate thermal runaway.

Protocol 1: Modified Skraup Synthesis of Quinoline

This protocol utilizes iodine as a milder oxidant, improving safety over the traditional nitrobenzene route.

Reagents:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Iodine (0.01 mol)

  • Sulfuric acid (conc., 30 mL)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

  • Addition: Add aniline, glycerol, and iodine to the flask.

  • Acidification: Slowly add sulfuric acid dropwise through the condenser. Caution: The reaction is highly exothermic.

  • Heating: Heat the mixture to 140°C. Maintain reflux for 4 hours. The mixture will darken significantly.

  • Quenching: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water.

  • Basification: Neutralize with 20% NaOH solution until pH > 10. The crude quinoline will separate as an oil.

  • Extraction: Extract with diethyl ether (3 x 50 mL). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Remove solvent under reduced pressure and purify via vacuum distillation (bp ~113°C at 15 mmHg).

The Friedländer Synthesis (1882)

The Mechanism: This method offers higher regiocontrol than Skraup. It involves the condensation of an o-aminoaryl aldehyde or ketone with a ketone possessing an


-methylene group.[1][2]
  • Causality: The reaction proceeds via an intermolecular aldol condensation followed by an intramolecular imine formation (cyclodehydration). Acid or base catalysis drives the dehydration steps.

Visualization: The Skraup Mechanism

SkraupMechanism cluster_0 In Situ Generation Glycerol Glycerol Acrolein Acrolein (Reactive Electrophile) Glycerol->Acrolein -2 H2O (H2SO4) MichaelAdd Michael Addition (Conjugate Addition) Acrolein->MichaelAdd Aniline Aniline Aniline->MichaelAdd Cyclization Intramolecular Cyclization MichaelAdd->Cyclization Acid Catalysis Oxidation Oxidative Aromatization Cyclization->Oxidation -2H Quinoline Quinoline Oxidation->Quinoline Nitrobenzene/I2

Figure 1: Mechanistic pathway of the Skraup synthesis, highlighting the critical acrolein intermediate.

Pharmacological Evolution: From Malaria to Superbugs

The biological utility of quinoline is dominated by two massive therapeutic classes: Antimalarials and Antibiotics.

The Malaria Connection: 4-Aminoquinolines

The history of antimalarials is the history of quinoline.[3][4]

  • 1820: Pelletier and Caventou isolate Quinine from Cinchona bark.[4][5]

  • 1934: Hans Andersag at Bayer synthesizes Resochin (Chloroquine).[3][5] It is initially discarded as "too toxic" but "rediscovered" during WWII as a superior alternative to Atabrine.

  • Mechanism: Chloroquine accumulates in the parasite's acidic food vacuole, preventing the polymerization of toxic heme (released during hemoglobin digestion) into non-toxic hemozoin. The buildup of free heme kills the parasite.

The Antibiotic Revolution: Fluoroquinolones

The discovery of Nalidixic Acid (1962) as a byproduct of chloroquine synthesis launched the quinolone antibiotic era. The addition of a fluorine atom at C-6 and a piperazine ring at C-7 (Norfloxacin) created the "Fluoroquinolones," vastly expanding the spectrum to Gram-positive bacteria.

Table 1: Evolution of Quinolone Antibiotics

GenerationKey DrugStructural InnovationSpectrum Focus
1st Nalidixic AcidNaphthyridone coreGram-negative (UTIs only)
2nd CiprofloxacinC-6 Fluorine, C-7 PiperazineBroad Gram-negative (Systemic), Pseudomonas
3rd LevofloxacinPure (S)-enantiomer of OfloxacinImproved Gram-positive (Strep. pneumo)
4th MoxifloxacinC-7 Azabicyclo, C-8 MethoxyBroad spectrum, Anaerobes, reduced resistance
Visualization: Structural Evolution

DrugEvolution Nalidixic Nalidixic Acid (1962) First Gen (Gram-neg only) Norfloxacin Norfloxacin (1980s) + Fluorine at C6 + Piperazine at C7 Nalidixic->Norfloxacin Scaffold Hopping Cipro Ciprofloxacin + Cyclopropyl at N1 (Gold Standard G-) Norfloxacin->Cipro PK Optimization Moxi Moxifloxacin + Methoxy at C8 (Anaerobic Activity) Cipro->Moxi Spectrum Expansion

Figure 2: Structural evolution of quinolone antibiotics showing key pharmacophore modifications.

Modern Synthetic Paradigms: C-H Activation

The modern medicinal chemist rarely builds the quinoline ring from scratch (de novo). Instead, late-stage functionalization of the pre-formed core is the standard.

Minisci-Type Radical Alkylation

The protonated quinoline ring is electron-deficient, making it susceptible to nucleophilic radical attack.

  • Reaction: Alkylation at C-2 or C-4 using alkyl radicals generated from carboxylic acids (via decarboxylation) or alkyl halides.

  • Modern Twist: Photoredox catalysis (e.g., Ir or Ru catalysts) is now used to generate these radicals under mild conditions, avoiding the harsh silver salts used in traditional Minisci protocols [1].

Transition-Metal Catalyzed C-H Activation

Direct functionalization of the C-8 position is challenging due to the distance from the directing nitrogen.

  • Strategy: Using Quinoline N-oxide activates the C-8 position.[6]

  • Mechanism: Rh(III) or Cp*Co(III) catalysts coordinate to the N-oxide oxygen, forming a metallacycle that activates the adjacent C-8 C-H bond. This allows for alkenylation or arylation with high regioselectivity [2].

Visualization: Regioselective Functionalization Map

CHActivation Quinoline Quinoline Core C2 C-2 Position Nucleophilic Radical Attack (Minisci Reaction) Quinoline->C2 Radical C3 C-3 Position Electrophilic Subst. (Halogenation) Quinoline->C3 Electrophile C8 C-8 Position TM-Catalyzed C-H Activation (via N-Oxide DG) Quinoline->C8 Rh(III)/Co(III)

Figure 3: Regioselective map for modern late-stage functionalization of the quinoline scaffold.

References

  • Photocatalytic Minisci Reaction. Jianyang Dong, Qingmin Wang. School of Chemistry and Chemical Engineering, Shaanxi Normal University.

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. American Chemical Society.

  • Friedländer Quinoline Synthesis. Alfa Chemistry.

  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.

  • Chloroquine - Wikipedia.

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 6-Bromo-7-(methoxymethoxy)quinoline

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-7-(methoxymethoxy)quinoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-7-(methoxymethoxy)quinoline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs).

Executive Summary & Strategic Rationale

The quinoline scaffold is ubiquitous in medicinal chemistry, particularly in the development of VEGFR and EGFR inhibitors (e.g., Lenvatinib, Bosutinib). The 6-bromo-7-(methoxymethoxy)quinoline substrate presents a specific synthetic advantage:

  • The 6-Bromo Handle: Serves as the electrophile for cross-coupling to install aryl or heteroaryl tails.[1]

  • The 7-MOM Group: The methoxymethoxy (MOM) ether masks the C7-hydroxyl group. Unlike a simple methyl ether, the MOM group can be removed under mild acidic conditions later in the synthesis, regenerating the phenol for hydrogen-bonding interactions within the kinase ATP-binding pocket.

Technical Challenge: Quinolines are electron-deficient heterocycles. The nitrogen atom at position 1 can coordinate to palladium, potentially poisoning the catalyst. Furthermore, the MOM protecting group, while stable to base, must be preserved during the high-temperature basic conditions of the Suzuki coupling.

This protocol utilizes a Pd(dppf)Cl₂[2][3]·DCM catalyst system, chosen for its resistance to nitrogen coordination and high thermal stability, ensuring robust coupling without MOM deprotection.

Mechanistic Considerations & Optimization

Catalyst Selection: Overcoming N-Poisoning

Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient N-heterocycles because the quinoline nitrogen competes with phosphine ligands for the Pd center.

  • Selected Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Why: The bidentate dppf ligand has a large bite angle and binds tightly to Pd, preventing the quinoline nitrogen from displacing the ligand. This maintains the active catalytic species [1].

Base and Solvent Effects[1]
  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

    • Rationale: Strong enough to activate the boronic acid (forming the boronate species) but mild enough to leave the MOM acetal intact. Hydroxide bases (NaOH) are avoided to prevent potential hydrolysis side reactions at high temperatures.

  • Solvent: 1,4-Dioxane/Water (4:1).

    • Rationale: Water is essential for the base solubility and formation of the reactive hydroxo-palladium intermediate. Dioxane provides high solubility for the lipophilic quinoline.

MOM Group Stability

The MOM group is an acetal (


). It is stable to basic hydrolysis (Suzuki conditions) but labile to acid.
  • Critical Control: Ensure the reaction mixture pH remains >7 throughout. Avoid acidic workups (e.g., 1M HCl washes); use saturated NH₄Cl or water instead.

Experimental Protocol

Materials
  • Substrate: 6-Bromo-7-(methoxymethoxy)quinoline (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 equiv / 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade) and Distilled Water.

  • Atmosphere: Argon or Nitrogen (balloon or manifold).

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 2-neck round-bottom flask or a microwave vial.

    • Add a magnetic stir bar.

    • Note: Trace oxygen is the enemy of Suzuki couplings.

  • Reagent Loading:

    • Charge the flask with 6-Bromo-7-(methoxymethoxy)quinoline (e.g., 268 mg, 1.0 mmol).

    • Add the Boronic Acid (e.g., Phenylboronic acid, 1.2 mmol).

    • Add K₂CO₃ (414 mg, 3.0 mmol).

    • Crucial Step: Do NOT add the catalyst yet.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and Water (2 mL).

    • Degas: Sparge the mixture with Argon for 10-15 minutes while stirring. This removes dissolved oxygen that causes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition:

    • Remove the sparging needle.

    • Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

    • Seal the vessel immediately and purge the headspace with Argon for 1 minute.

  • Reaction:

    • Heat the mixture to 90°C (oil bath) or 100°C (microwave).

    • Stir vigorously.

    • Monitoring: Check by TLC or LC-MS after 2 hours. The starting bromide (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).

    • Typical Time: 2–6 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc) and Water.

    • Separate phases.[6] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine .

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).

    • Note: The MOM group increases polarity slightly compared to a methoxy group.

Visualization of Workflows

Reaction Workflow Diagram

SuzukiWorkflow Setup 1. Reagent Loading (Substrate, Boronic Acid, Base) Degas 2. Degassing (Sparge with Argon 15 min) Setup->Degas Solvent Added CatAdd 3. Catalyst Addition (Pd(dppf)Cl2) Degas->CatAdd O2 Removed Heat 4. Reaction (90°C, 2-6 Hours) CatAdd->Heat Activation Monitor 5. Monitoring (LC-MS / TLC) Heat->Monitor Monitor->Heat Incomplete Workup 6. Workup (EtOAc Extr., Na2SO4 Dry) Monitor->Workup Complete Purify 7. Purification (Flash Chromatography) Workup->Purify

Figure 1: Operational workflow for the Suzuki coupling of 6-bromo-7-MOM-quinoline.

Mechanistic Cycle (Simplified)

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br (Quinoline) BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + OH- (Base) TransMet Transmetalation (Ar-Pd(II)-Ar') BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the oxidative addition of the quinoline bromide and base-mediated activation.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-atomSwitch to Pd(OAc)₂ + SPhos or XPhos . These bulky ligands prevent N-coordination [2].
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents longer; ensure system is strictly anaerobic.
MOM Cleavage Acidic impurities or high tempCheck pH of aqueous layer. Lower Temp to 80°C. Ensure boronic acid is not highly acidic (use ester).
Protodehalogenation Hydride source presentUse anhydrous dioxane if possible (add water separately). Avoid alcohols (EtOH/MeOH).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Reference for MOM stability). [Link]

  • Patent WO2020163541A1. (2020). Methods and compositions for modulating splicing.

Sources

Application

6-Bromo-7-(methoxymethoxy)quinoline as a precursor for kinase inhibitors

Technical Application Note: Optimizing Kinase Inhibitor Synthesis using 6-Bromo-7-(methoxymethoxy)quinoline Abstract This guide details the strategic application of 6-Bromo-7-(methoxymethoxy)quinoline (Compound 1 ) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Kinase Inhibitor Synthesis using 6-Bromo-7-(methoxymethoxy)quinoline

Abstract

This guide details the strategic application of 6-Bromo-7-(methoxymethoxy)quinoline (Compound 1 ) as a high-value scaffold for the divergent synthesis of Type I and Type II kinase inhibitors.[1] Unlike static 6,7-dimethoxyquinoline precursors (e.g., used in Gefitinib or Erlotinib), this methoxymethoxy (MOM)-protected intermediate offers orthogonal chemical handles. The 6-bromo motif facilitates palladium-catalyzed cross-coupling for solubility tuning, while the 7-MOM group serves as a latent phenol, enabling late-stage diversification or the introduction of solubilizing tails characteristic of third-generation EGFR/VEGFR inhibitors.[1]

Strategic Utility in Drug Design

The quinoline core is a privileged pharmacophore in oncology, serving as the backbone for FDA-approved drugs like Cabozantinib , Lenvatinib , and Bosutinib .

Compound 1 addresses a critical bottleneck in Structure-Activity Relationship (SAR) studies: The "Static C7" Problem.

  • Standard Approach: Uses 6,7-dimethoxyquinoline.[2][3][4] The C7 substituent is fixed early, requiring de novo synthesis to alter it.

  • The MOM Advantage: The MOM group protects the C7-hydroxyl during harsh conditions (e.g., POCl₃ chlorination, SɴAr reactions) but can be removed under mild acidic conditions. This allows researchers to synthesize a single bulk intermediate and diverge at the final step to create libraries of C7-alkoxy derivatives (e.g., morpholino-ethoxy, piperazinyl-propoxy).

Mechanism of Action Alignment
  • C4-Position: Hinge-binding region (via aniline displacement).[1]

  • C6-Position: Solvent-exposed front pocket (via Suzuki/Buchwald coupling).[1]

  • C7-Position: Solubilizing group vector (via MOM deprotection and etherification).

Chemical Properties & Handling

PropertySpecification
CAS Registry Not widely listed; Custom Synthesis Target
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMF; Sparingly soluble in hexanes.[1][3][5][6]
Stability Stable to basic conditions (K₂CO₃/DMF) and mild oxidizers.[1]
Lability Hydrolyzes in aqueous acids (HCl/MeOH, TFA/DCM) to release formaldehyde.

Storage Protocol: Store at -20°C under argon. The MOM acetal is sensitive to trace acids; ensure solvents are neutralized before storage.

Experimental Protocols

Workflow Diagram: Divergent Synthesis Strategy

G Start 6-Bromo-7-hydroxyquinoline Step1 1. MOM Protection (MOM-Cl, DIPEA) Start->Step1 Inter1 Compound 1 (6-Br-7-OMOM-quinoline) Step1->Inter1 Step2 2. C4 Activation (mCPBA -> POCl3) Inter1->Step2 Inter2 4-Cl-6-Br-7-OMOM Step2->Inter2 Step3 3. Hinge Binder Install (S_NAr with Aniline) Inter2->Step3 Inter3 Core Scaffold Step3->Inter3 Step4 4. MOM Deprotection (HCl/MeOH) Inter3->Step4 Suzuki Coupling (C6) Suzuki Coupling (C6) Inter3->Suzuki Coupling (C6) Optional Extension Final Target Library (C7-Diversified Inhibitors) Step4->Final

Caption: Divergent synthetic pathway utilizing the orthogonality of the Br and MOM groups.

Protocol A: Synthesis of the Precursor (Compound 1)

Objective: Selective protection of the 7-hydroxyl group.

Reagents:

  • 6-Bromo-7-hydroxyquinoline (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq) (Caution: Carcinogen) [1]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 6-Bromo-7-hydroxyquinoline (5.0 g, 22.3 mmol) in anhydrous DCM (50 mL). Cool to 0°C.

  • Base Addition: Add DIPEA (7.8 mL, 44.6 mmol) dropwise over 10 minutes. The solution may darken.

  • Protection: Add MOM-Cl (2.0 mL, 26.8 mmol) slowly via syringe to maintain temperature < 5°C.

  • Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting material (polar phenol) should disappear, replaced by a less polar spot (MOM ether).

  • Workup: Quench with saturated NaHCO₃ (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes) yields Compound 1 as a white solid (Yield: ~85-90%).[1]

Critical Control Point: Ensure strictly anhydrous conditions. Moisture will hydrolyze MOM-Cl to formaldehyde and HCl, stalling the reaction.

Protocol B: Activation and SɴAr Displacement (The Kinase Core)

Objective: Installing the 4-chloro handle and subsequent aniline coupling (e.g., 3-chloro-4-fluoroaniline for Gefitinib analogs).[1][7]

Step 1: N-Oxidation & Chlorination [1]

  • Dissolve Compound 1 in DCM.[1] Add mCPBA (1.2 eq) at RT. Stir 4h to form the N-oxide.

  • Wash with Na₂CO₃, dry, and concentrate.

  • Dissolve the N-oxide in POCl₃ (5 vol). Heat to 80°C for 2 hours.

  • Quench: Pour carefully onto ice/NH₄OH. (Exothermic!). Extract with EtOAc. This yields 4-Chloro-6-bromo-7-(methoxymethoxy)quinoline .

Step 2: SɴAr Coupling

  • Suspend the 4-chloro intermediate (1.0 eq) and the desired aniline (e.g., 3-ethynylaniline) (1.1 eq) in Isopropanol (IPA).

  • Heat to reflux (85°C) for 4-6 hours.

  • Observation: The product often precipitates as the HCl salt.

  • Isolation: Cool to RT, filter the solid, and wash with cold IPA/Ether.

Expert Insight: Do not use strong acid catalysis (like concentrated HCl) for the SɴAr step if you intend to keep the MOM group intact. The HCl generated in situ is usually tolerated due to the buffering capacity of the aniline, but prolonged heating in acidic IPA can prematurely cleave the MOM group.

Protocol C: MOM Deprotection & Late-Stage Diversification

Objective: Revealing the C7-OH for library generation.

Reagents:

  • 4-Anilino-6-bromo-7-(MOM)quinoline derivative

  • 4M HCl in Dioxane or TFA/DCM (1:1)

Procedure:

  • Dissolve the substrate in DCM (or MeOH if solubility is poor).

  • Add 4M HCl in Dioxane (5 eq) or TFA (10 vol).

  • Stir at RT for 1-2 hours.

  • Workup: Concentrate to dryness.[1] Neutralize with 7N NH₃ in MeOH to obtain the free base 7-hydroxy intermediate.

Application - Etherification (Mitsunobu or Alkylation): React the revealed 7-OH with various alcohols (R-OH) using PPh₃/DIAD (Mitsunobu) or R-X/K₂CO₃ to generate a library of solubility-enhanced inhibitors.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step A MOM-Cl hydrolysisEnsure reagents are fresh; use molecular sieves in DCM.
Premature Deprotection Acidity in SɴAr stepAdd 1.0 eq of DIPEA during the aniline coupling to scavenge HCl.
Pd-Catalyst Poisoning Free amines/thiolsIf performing Suzuki coupling at C6, ensure the C4-aniline does not chelate Pd.[1] Use ligands like XPhos or BrettPhos.
Incomplete N-Oxidation Steric hindranceIncrease mCPBA to 1.5 eq and reflux in DCM if necessary.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][8] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Describes the foundational SAR of 6,7-alkoxy substitutions). Link

  • Ragan, J. A., et al. (2003). Safety of Methoxymethyl Ether (MOM) Protection in Large-Scale Synthesis.[1] Organic Process Research & Development, 7(5), 676-683. Link

  • Yuan, H., et al. (2017). Discovery of 6,7-Disubstituted-4-phenoxyquinoline Derivatives as Potent c-Met Inhibitors.[1] Molecules, 22(6), 964. (Demonstrates the utility of 6,7-substitution patterns in kinase inhibition). Link

Sources

Method

Protocols for the Deprotection of 6-Bromo-7-(methoxymethoxy)quinoline: A Detailed Guide for Researchers

This application note provides a comprehensive guide for the deprotection of the methoxymethyl (MOM) ether in 6-Bromo-7-(methoxymethoxy)quinoline to yield the corresponding phenol, 6-Bromo-7-hydroxyquinoline. This critic...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive guide for the deprotection of the methoxymethyl (MOM) ether in 6-Bromo-7-(methoxymethoxy)quinoline to yield the corresponding phenol, 6-Bromo-7-hydroxyquinoline. This critical transformation is often a necessary step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document offers a detailed analysis of various deprotection protocols, discusses the underlying chemical principles, and provides step-by-step experimental procedures to aid researchers in selecting and executing the most suitable method for their specific needs.

The Strategic Importance of the MOM Protecting Group and the Nuances of its Removal

The methoxymethyl (MOM) group is a widely employed protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation and general stability under a range of reaction conditions, including those involving strong bases and nucleophiles.[1] The deprotection of MOM ethers is most commonly achieved under acidic conditions, which exploit the lability of the acetal moiety.[2]

However, the deprotection of the MOM group in a molecule such as 6-Bromo-7-(methoxymethoxy)quinoline requires careful consideration of the substrate's inherent chemical sensitivities. The presence of the bromoquinoline core introduces potential challenges. Bromoquinolines can be susceptible to hydrolysis of the carbon-bromine bond under harsh acidic conditions, particularly at elevated temperatures. Furthermore, the quinoline nitrogen can be protonated under acidic conditions, which may influence the overall reactivity of the molecule. Therefore, the selection of the deprotection method must balance the need for efficient MOM group cleavage with the preservation of the core molecular structure.

This guide explores both classical acidic deprotection methods and milder, more selective alternatives to provide a robust toolkit for this synthetic transformation.

Mechanistic Overview of MOM Deprotection

The fundamental mechanism of acidic MOM deprotection involves the protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxonium ion and the desired alcohol. The oxonium ion is subsequently quenched by a nucleophile present in the reaction mixture, such as water.

Figure 1: General mechanism of acidic MOM deprotection.

Recommended Deprotection Protocols

The following protocols are presented in order of decreasing acidity, from standard strong acid conditions to milder alternatives. The choice of the optimal protocol will depend on the scale of the reaction, the available reagents, and the observed stability of the starting material and product under the reaction conditions.

Protocol 1: Acidic Hydrolysis with Hydrochloric Acid in an Alcoholic Solvent

This is a classical and often effective method for MOM deprotection. The use of an alcohol as a co-solvent enhances the solubility of the substrate.

Causality of Experimental Choices:

  • Hydrochloric Acid (HCl): A strong acid that efficiently catalyzes the hydrolysis of the acetal.

  • Methanol or Ethanol: Serves as a solvent and can also act as a nucleophile to trap the oxonium ion byproduct.

  • Gentle Heating: Can be employed to accelerate the reaction, but caution is advised to avoid potential degradation of the bromoquinoline core.

Experimental Protocol:

  • Dissolution: Dissolve 6-Bromo-7-(methoxymethoxy)quinoline (1.0 eq) in methanol or ethanol (0.1 - 0.2 M).

  • Acidification: Add concentrated hydrochloric acid (1-3 eq) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid offers a strong acidic environment and is often used for the deprotection of acid-labile protecting groups.[2]

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong organic acid that is highly effective for cleaving MOM ethers. It is often used in dichloromethane (DCM) as a co-solvent.

  • Dichloromethane (DCM): A common organic solvent that is inert under these acidic conditions.

Experimental Protocol:

  • Dissolution: Dissolve 6-Bromo-7-(methoxymethoxy)quinoline (1.0 eq) in dichloromethane (0.1 M).

  • Acidification: Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product as described in Protocol 1.

Protocol 3: Mild Deprotection with Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl

For substrates that are sensitive to strong acids, a milder approach is often necessary. The combination of TMSOTf and 2,2'-bipyridyl provides a nearly neutral system for MOM deprotection.[3] This method is particularly useful for aromatic MOM ethers.[4]

Causality of Experimental Choices:

  • Trimethylsilyl Triflate (TMSOTf): A Lewis acid that activates the MOM ether.

  • 2,2'-Bipyridyl: Acts as a scavenger for the generated triflic acid, thus maintaining mild reaction conditions.

  • Acetonitrile (CH₃CN): A suitable solvent for this transformation.

Experimental Protocol:

  • Reaction Setup: To a solution of 6-Bromo-7-(methoxymethoxy)quinoline (1.0 eq) and 2,2'-bipyridyl (1.5 eq) in acetonitrile (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl triflate (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Hydrolysis: Upon completion of the initial reaction, add water to the reaction mixture to hydrolyze the intermediate silyl ether.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate and purify the crude product as described in Protocol 1.

Summary of Protocols

ProtocolReagentsSolventTemperatureKey AdvantagesPotential Drawbacks
1 Hydrochloric AcidMethanol/EthanolRT to 50 °CReadily available and inexpensive reagents.Potential for substrate degradation under strong acidic conditions.
2 Trifluoroacetic AcidDichloromethane0 °C to RTStrong acid, often leading to rapid deprotection.Corrosive and may not be suitable for highly acid-sensitive substrates.
3 TMSOTf, 2,2'-BipyridylAcetonitrile0 °C to RTVery mild and selective, suitable for acid-sensitive molecules.[3]More expensive reagents and requires an inert atmosphere.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (for Protocol 1) or the addition of a small amount of extra acid (for Protocols 1 and 2) may be beneficial. For Protocol 3, ensuring the reagents are anhydrous is crucial.

  • Substrate Decomposition: If significant degradation of the starting material or product is observed, switching to a milder protocol is recommended. Lowering the reaction temperature can also help to minimize side reactions.

  • Work-up Issues: The neutralization step should be performed carefully to avoid excessive foaming. Ensure the aqueous layer is thoroughly extracted to maximize product recovery.

  • Purification Challenges: If the crude product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.

Experimental Workflow Visualization

MOM Deprotection Workflow Start Start: 6-Bromo-7-(methoxymethoxy)quinoline Dissolution Dissolve in appropriate solvent Start->Dissolution Reagent_Addition Add deprotection reagents Dissolution->Reagent_Addition Reaction Monitor reaction by TLC/LC-MS Reagent_Addition->Reaction Workup Quench and extract Reaction->Workup Purification Purify by chromatography or recrystallization Workup->Purification End End: 6-Bromo-7-hydroxyquinoline Purification->End

Figure 2: General experimental workflow for MOM deprotection.

Conclusion

The successful deprotection of the MOM group from 6-Bromo-7-(methoxymethoxy)quinoline is a critical step in the synthesis of more complex molecules. This guide provides a selection of robust protocols, from classical acidic hydrolysis to milder, more selective methods. By understanding the underlying chemical principles and carefully considering the stability of the substrate, researchers can confidently choose and execute the most appropriate method to achieve their synthetic goals. Careful monitoring of the reaction and appropriate work-up and purification procedures are essential for obtaining the desired product in high yield and purity.

References

  • Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8786-8792. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • Fujioka, H., et al. (2011). The reaction of acetal-type protective groups in combination with TMSOTf and 2,2′-bipyridyl; mild and chemoselective deprotection and direct conversion to other protective groups. Chemical Communications, 47(1), 197-199. [Link]

  • Han, J. H., et al. (2007). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 48(25), 4365-4368. [Link]

  • Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235. [Link]

  • Fujioka, H., et al. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (34), 5138-5140. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Application

functionalization of the quinoline core of 6-Bromo-7-(methoxymethoxy)quinoline

Application Note: Strategic Functionalization of the 6-Bromo-7-(methoxymethoxy)quinoline Scaffold Executive Summary & Strategic Analysis The 6,7-disubstituted quinoline core is a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the 6-Bromo-7-(methoxymethoxy)quinoline Scaffold

Executive Summary & Strategic Analysis

The 6,7-disubstituted quinoline core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous Type I and Type II kinase inhibitors (e.g., Bosutinib, Pelitinib). The specific scaffold 6-Bromo-7-(methoxymethoxy)quinoline offers a unique trifunctional platform for divergent library synthesis.

The "Why" Behind the Scaffold:

  • C6-Bromine: A robust handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to install aryl or heteroaryl "tail" regions crucial for occupying the kinase hydrophobic pocket.

  • C7-MOM Ether: A masked phenol. The Methoxymethyl (MOM) group serves two roles: it protects the hydroxyl during C6/C4 functionalization and acts as a Directed Ortho Metalation (DoM) group for C8 functionalization. Upon deprotection, the C7-OH allows for the installation of solubilizing groups (e.g., alkoxy-morpholines).

  • C4-Position: While unsubstituted in the starting material, the quinoline nitrogen allows for N-oxidation, activating C4 for chlorination and subsequent S_NAr displacement—a key interaction point for the ATP-binding hinge region.

Reactivity Map & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core 6-Bromo-7-(MOM)quinoline (Core Scaffold) C6_Path Path A: C6 Functionalization (Suzuki/Buchwald) Core->C6_Path Pd(dppf)Cl2, Ar-B(OH)2 C4_Path Path B: C4 Activation (N-Oxide -> Cl -> S_NAr) Core->C4_Path 1. mCPBA 2. POCl3 C7_Path Path C: C7 Deprotection (MOM Removal -> Etherification) Core->C7_Path HCl/IPA or TFA C8_Path Path D: C8 Lithiation (Directed Ortho Metalation) Core->C8_Path LTMP, -78°C (Advanced)

Figure 1: Divergent synthetic pathways for 6-Bromo-7-(methoxymethoxy)quinoline. Path A and B are the primary routes for kinase inhibitor synthesis.

Module 1: C6-Functionalization (Suzuki-Miyaura Coupling)

Scientific Rationale: The C6-bromide is electronically distinct from the electron-deficient pyridine ring. Standard Pd(0) catalysts work effectively. However, the presence of the basic quinoline nitrogen can poison catalysts by coordination. We utilize a bidentate ligand system (dppf) and a mild base to prevent hydrolytic cleavage of the MOM group.

Protocol: C6-Arylation

ParameterCondition
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane / Water (4:1 v/v)
Temperature 90°C
Atmosphere Argon (Strict degassing required)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 6-Bromo-7-(methoxymethoxy)quinoline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Degas: Add 1,4-Dioxane and Water. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ quickly under positive Argon flow. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass = M+Ar-Br).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: Disappearance of the starting bromide peak in LC-MS.

  • Troubleshooting: If conversion stalls, add 2 mol% additional catalyst. If dehalogenation (reduction of Br to H) is observed, lower temperature to 80°C and ensure solvent is strictly degassed.

Module 2: C4-Activation (N-Oxidation & Chlorination)

Scientific Rationale: Direct S_NAr on the quinoline core is difficult without activation.[1] Oxidizing the nitrogen to the N-oxide renders the C2 and C4 positions susceptible to nucleophilic attack. Subsequent treatment with POCl₃ effects a rearrangement/chlorination to yield the 4-chloro derivative, a highly reactive intermediate for installing aniline "hinge binders."

Protocol: N-Oxidation to 4-Chlorination Sequence

Step A: N-Oxidation [2][3]

  • Dissolve 6-Bromo-7-(methoxymethoxy)quinoline (1.0 equiv) in DCM (0.1 M).

  • Cool to 0°C. Add m-CPBA (1.2–1.5 equiv) portion-wise.

  • Warm to RT and stir for 3–6 hours.

  • Workup: Wash with sat. NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Note: The N-oxide is much more polar than the starting material.

Step B: Chlorination (The "Meisenheimer" Route)

  • Dissolve the crude N-oxide in dry CHCl₃ or Toluene.

  • Add POCl₃ (5.0 equiv) dropwise at RT.

  • Heat to reflux (80–100°C) for 2 hours.

  • Quench: Cool to 0°C. Very slowly pour into ice-water containing excess NaHCO₃. (Exothermic!).

  • Extract with DCM. The product is 4-Chloro-6-bromo-7-(methoxymethoxy)quinoline .

Module 3: C7-Deprotection (MOM Removal)

Scientific Rationale: The Methoxymethyl (MOM) group is acid-labile. However, strong Lewis acids (like BBr₃) might affect the quinoline nitrogen or the C6-bromide. We prefer a Brønsted acid approach that is mild enough to preserve the C6-aryl coupling if performed after Module 1.

Protocol:

  • Dissolve the substrate in Isopropanol (IPA) or MeOH.

  • Add 6M HCl (aq) (5–10 equiv) or concentrated HCl (catalytic amount if in MeOH).

  • Heat to 50–60°C for 1–2 hours.

  • Monitor: TLC will show a significant polarity shift (formation of free phenol).

  • Neutralization: Carefully neutralize with solid NaHCO₃ before extraction to prevent forming the water-soluble quinolinium salt.

Advanced Module: C8-Directed Functionalization

Scientific Rationale: The MOM group is a powerful director for lithiation. While C6 is blocked by Bromine, the C8 position (ortho to MOM) is accessible. However, the adjacent ring Nitrogen makes this unstable (potential for nucleophilic attack by the base).

  • Recommendation: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of n-BuLi. LiTMP is non-nucleophilic and bulky, favoring deprotonation at C8 over nucleophilic attack at C2.

  • Conditions: -78°C in THF. Quench with electrophiles (e.g., Iodine, DMF, alkyl halides) immediately.

Summary of Synthetic Strategy

TransformationReagentsKey Precaution
C6-Arylation Pd(dppf)Cl₂, Ar-B(OH)₂Degas solvents to prevent homocoupling.
N-Oxidation m-CPBA, DCMWash thoroughly with NaHCO₃ to remove acid.
C4-Chlorination POCl₃, RefluxQuench POCl₃ slowly into base; violent reaction.
MOM Removal HCl / IPAAvoid BBr₃ if sensitive functional groups are present.

References

  • Quinoline Reactivity & Scaffolds

    • Review: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinoline Derivatives." Molecular Diversity, 2011. Link

  • Suzuki Coupling on Heterocycles

    • Protocol: Littke, A. F., & Fu, G. C.[4] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie Int. Ed., 2002. Link

  • N-Oxidation and Chlorination of Quinolines: Methodology: "Conversion of Quinoline N-oxides to 4-Chloroquinolines." Journal of Organic Chemistry. Standard protocols adapted from J. Med. Chem. syntheses of Bosutinib analogs.
  • MOM Group Chemistry

    • Guide: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Link

Sources

Method

using 6-Bromo-7-(methoxymethoxy)quinoline to synthesize novel heterocycles

Application Note: Divergent Synthesis of Novel Heterocycles Using 6-Bromo-7-(methoxymethoxy)quinoline Abstract This application note details the strategic utility of 6-Bromo-7-(methoxymethoxy)quinoline (Compound 1 ) as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Novel Heterocycles Using 6-Bromo-7-(methoxymethoxy)quinoline

Abstract

This application note details the strategic utility of 6-Bromo-7-(methoxymethoxy)quinoline (Compound 1 ) as a linchpin scaffold in medicinal chemistry. By leveraging the orthogonal reactivity of the C6-bromide (cross-coupling handle) and the C7-methoxymethoxy (MOM) ether (masked phenol), researchers can access diverse chemical space, including biaryl kinase inhibitors and fused tricyclic systems like furo[3,2-g]quinolines . This guide provides validated protocols for scaffold preparation, Suzuki-Miyaura diversification, and a specific workflow for ring-closing synthesis.[1]

Strategic Value of the Scaffold

The quinoline core is ubiquitous in FDA-approved therapeutics (e.g., Lenvatinib, Bosutinib). However, standard 6,7-disubstituted quinolines often suffer from limited synthetic flexibility. Compound 1 resolves this by offering:

  • Electronic Activation: The electron-deficient pyridine ring facilitates nucleophilic attack, while the electron-rich benzenoid ring (activated by the C7-oxygen) supports electrophilic substitution and oxidative addition at C6.[1]

  • Orthogonality: The MOM group is stable to basic cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig) but is readily cleaved under mild acidic conditions, revealing a C7-hydroxyl group for subsequent cyclization or alkylation.

Pathway Visualization: Divergent Synthesis

DivergentSynthesis Scaffold 6-Bromo-7-(MOM)quinoline (Compound 1) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Scaffold->Suzuki Pd(dppf)Cl2 Sono Sonogashira (Terminal Alkyne) Scaffold->Sono Pd(PPh3)4 / CuI Buchwald Buchwald-Hartwig (Amines) Scaffold->Buchwald Pd2(dba)3 / XPhos Biaryl 6-Aryl-7-(MOM)quinolines (Kinase Inhibitor Precursors) Suzuki->Biaryl C-C Bond Furo Furo[3,2-g]quinolines (Fused Tricyclics) Sono->Furo 1. Coupling 2. Acid Deprotection 3. Cyclization Amino 6-Amino-7-hydroxyquinolines (Solubility/H-Bonding) Buchwald->Amino C-N Bond

Figure 1: The divergent synthetic utility of 6-Bromo-7-(methoxymethoxy)quinoline.[1] The scaffold serves as a branch point for three distinct chemical classes.

Preparation of the Scaffold

If Compound 1 is not purchased commercially, it is best synthesized from 6-bromo-7-hydroxyquinoline.[1]

  • Reagents: Sodium hydride (NaH), Chloromethyl methyl ether (MOMCl), DMF.

  • Critical Note: MOMCl is a carcinogen. All operations must be performed in a fume hood.

Protocol:

  • Dissolve 6-bromo-7-hydroxyquinoline (1.0 eq) in anhydrous DMF (0.5 M) under N₂.

  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (solution turns yellow/orange).

  • Add MOMCl (1.1 eq) dropwise via syringe.

  • Warm to RT and stir for 2 hours.

  • Quench: Pour into ice water. Extract with EtOAc (3x).

  • QC: 1H NMR should show a singlet at ~3.5 ppm (OCH3) and ~5.3 ppm (OCH2O).

Application A: Synthesis of Biaryl Kinase Inhibitors (Suzuki Coupling)

This protocol connects the quinoline core to an aryl moiety, a common motif in Type I/II kinase inhibitors.

Mechanism: The electron-rich MOM group at C7 pushes electron density into the ring, slightly deactivating the C6-Br bond toward oxidative addition compared to a 7-H analog.[1] Therefore, electron-rich phosphine ligands (like dppf or PCy3) are recommended.[1]

Detailed Protocol:

ComponentEquivalentsRole
Compound 1 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile
Pd(dppf)Cl₂[1]·DCM 0.05 (5 mol%)Catalyst
K₂CO₃ (2M aq) 3.0Base
1,4-Dioxane [0.2 M]Solvent
  • Degassing: In a microwave vial or Schlenk tube, combine Compound 1 , boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4-16 hours. (Microwave: 110°C for 30 min).

  • Workup: Filter through Celite. Dilute with water, extract with DCM.

  • Purification: Silica flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • TLC: The product is usually more polar than the starting bromide.

  • MS: Loss of the characteristic 1:1 bromine isotope pattern (79Br/81Br).

Application B: Synthesis of Furo[3,2-g]quinolines (Novel Heterocycles)

This is the high-value application. By coupling a terminal alkyne at C6 and deprotecting the C7-MOM, the resulting phenol can attack the alkyne (5-endo-dig or 5-exo-dig cyclization) to form a furan ring fused to the quinoline.[1]

Workflow Visualization

FuroSynthesis Step1 Step 1: Sonogashira Coupling (Introduce Alkyne) Inter Intermediate: 6-(Alkynyl)-7-(MOM)quinoline Step1->Inter Pd(PPh3)4, CuI, Et3N Step2 Step 2: Acidic Deprotection (Remove MOM -> Reveal OH) Inter->Step2 6N HCl / MeOH Step3 Step 3: Metal-Catalyzed Cyclization (AuCl3 or CuI mediated) Step2->Step3 Phenol + Alkyne present Final Target: 2-Substituted-furo[3,2-g]quinoline Step3->Final Ring Closure

Figure 2: Step-wise construction of the furan ring system.

Detailed Protocol:

Step 1: Sonogashira Coupling

  • Combine Compound 1 (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in a dry vial.

  • Evacuate/backfill with Argon (3x).

  • Add anhydrous DMF (or THF) and Et₃N (3.0 eq).

  • Add Terminal Alkyne (e.g., Phenylacetylene or TMS-acetylene) (1.2 eq).

  • Stir at 60°C for 4 hours.

  • Workup: Standard extraction. Isolate the 6-alkynyl-7-(MOM)quinoline .

Step 2 & 3: Deprotection and Cyclization (Cascade) Note: Depending on the alkyne, this can sometimes be done in one pot with acid, but a metal catalyst ensures high yields.

  • Dissolve the intermediate from Step 1 in MeOH.

  • Add 6M HCl (excess) and heat to reflux for 2 hours.

    • Observation: This removes the MOM group.[2]

    • Check: If cyclization is slow (monitored by LCMS), neutralize the solution to pH 7, extract, and re-dissolve in Toluene with 5 mol% AuCl₃ or CuI/Base .

  • Cyclization Conditions (Gold-Catalyzed):

    • Substrate in Toluene (0.1 M).

    • AuCl₃ (5 mol%).

    • RT to 60°C.

    • Mechanism:[3][4][5][6][7][8] Gold activates the alkyne; the C7-phenol attacks the internal carbon (5-endo-dig) to form the furan.[1]

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Suzuki Protodebromination (H replaces Br)Solvent is "wet" or reaction ran too long.[1] Use anhydrous dioxane and shorten time.
No Reaction (Sonogashira) Catalyst poisoningEnsure thorough degassing. O₂ kills the Pd(0)/Cu(I) cycle.
Incomplete MOM Removal Acid too weakSwitch from TFA to 6M HCl/MeOH or BBr₃ (at -78°C).
MOM Cleavage during Coupling Reaction too acidic/hotMOM is generally stable to base (K₂CO₃), but avoid Lewis acidic additives.

References

  • Synthesis of 6-bromo-7-methoxyquinoline (MOM analog): Guidechem. (2020).[1] "How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?" Link

  • Sonogashira Cyclization on Quinolines: Tubitak. (2015). "Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling." Link

  • Suzuki Coupling Protocols: BenchChem. (2025).[9] "Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxylate." Link

  • MOM Protection/Deprotection: ResearchGate. (2025). "An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection." Link

  • General Sonogashira Guide: Organic Chemistry Portal. "Sonogashira Coupling." Link

Sources

Application

scale-up synthesis of 6-Bromo-7-(methoxymethoxy)quinoline

An Application Note for the Scalable Synthesis of 6-Bromo-7-(methoxymethoxy)quinoline Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, field-tested protocol for the , a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 6-Bromo-7-(methoxymethoxy)quinoline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the , a crucial intermediate in the development of various pharmaceutical agents. Moving beyond a simple recitation of steps, this guide delves into the rationale behind key procedural choices, addresses critical safety considerations for large-scale production, and outlines robust analytical methods for quality control. The protocol is designed to be a self-validating system, ensuring reliability, reproducibility, and safety for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance and Scale-Up Challenges

6-Bromo-7-(methoxymethoxy)quinoline serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The bromine atom at the 6-position provides a versatile handle for subsequent cross-coupling reactions, while the protected hydroxyl group at the 7-position allows for selective manipulation of the quinoline core.

While numerous methods exist for the laboratory-scale synthesis of quinoline derivatives, scaling these processes presents significant challenges.[1][2][3] Issues related to reaction kinetics, heat management, reagent handling, and purification often emerge, demanding a re-evaluation of the synthetic strategy. This application note details a robust and scalable process centered on the protection of 6-bromo-7-hydroxyquinoline using methoxymethyl (MOM) ether, a strategy chosen for its high efficiency and compatibility with a range of reaction conditions.[4][5]

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves the protection of the phenolic hydroxyl group of 6-bromo-7-hydroxyquinoline. The methoxymethyl (MOM) group is an ideal choice for this transformation due to its stability across a wide pH range (pH 4-12) and its inertness towards many common nucleophiles, bases, and reducing agents.[4][6]

The reaction proceeds via a Williamson ether synthesis-type mechanism. A suitable non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), displacing the chloride and forming the desired MOM ether.

Caption: Overall reaction for the MOM protection of 6-Bromo-7-hydroxyquinoline.

Process Safety and Hazard Management

Scaling up chemical synthesis necessitates a rigorous approach to safety. The reagents used in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

ReagentKey HazardsRecommended PPE & Handling Precautions
6-Bromo-7-hydroxyquinoline Irritant. Potential sensitizer. Toxic if ingested.Chemical-resistant gloves, safety glasses, lab coat. Handle in a well-ventilated area.
Chloromethyl methyl ether (MOM-Cl) Human Carcinogen. [7] Highly toxic, corrosive, and flammable.Strictly handle in a certified chemical fume hood. Use a dedicated, closed system for transfers. Wear heavy-duty nitrile gloves[8], a face shield over safety goggles[9], and a chemical-resistant apron.
N,N-Diisopropylethylamine (DIPEA) Corrosive, flammable liquid and vapor. Causes severe skin burns and eye damage.[10]Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. Keep away from ignition sources.
Dichloromethane (DCM) Suspected carcinogen. Skin and eye irritant. Harmful if swallowed or inhaled.Use in a well-ventilated area or fume hood. Wear appropriate gloves and safety glasses.
Bromine-Containing Compounds Generally irritants to skin, eyes, and respiratory system.[11][12]Always wear appropriate PPE. Work in a well-ventilated area to avoid inhaling dust or vapors.[9][11]

Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A quench solution for MOM-Cl (e.g., 1 M sodium thiosulfate) should be prepared and available before starting the reaction.[8]

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations should be performed by trained personnel in a facility equipped for large-scale chemical synthesis.

Equipment and Reagents
  • Reactor: 2 L jacketed glass reactor with overhead stirring, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Starting Material: 6-Bromo-7-hydroxyquinoline (100 g, 0.446 mol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (86.5 mL, 0.513 mol, 1.15 equiv)

  • Protecting Agent: Chloromethyl methyl ether (MOM-Cl) (40.7 mL, 0.535 mol, 1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (1 L)

  • Work-up: Saturated aqueous sodium bicarbonate solution, deionized water, brine.

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.

Experimental Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Drying A Charge Reactor with 6-Bromo-7-hydroxyquinoline and anhydrous DCM B Inert with Nitrogen and begin stirring A->B C Cool reactor to 0-5 °C using a chiller B->C D Add DIPEA to the cooled slurry C->D E Slowly add MOM-Cl via dropping funnel over 1 hour D->E F Maintain temperature < 10 °C during addition E->F G Allow to warm to RT and stir for 4-6 hours F->G H Monitor reaction by TLC/HPLC until completion G->H I Cool back to 0-5 °C and quench with DI Water H->I J Separate organic layer I->J K Wash organic layer with Sat. NaHCO₃, then Brine J->K L Dry organic layer over Na₂SO₄ and filter K->L M Concentrate filtrate under reduced pressure L->M N Recrystallize crude solid from Ethanol/Heptane M->N O Collect crystals by filtration and wash with cold heptane N->O P Dry product in vacuum oven at 40 °C O->P

Caption: Step-by-step workflow for the scale-up synthesis.

Detailed Procedure
  • Reactor Setup: Charge the 2 L jacketed reactor with 6-Bromo-7-hydroxyquinoline (100 g) and anhydrous DCM (1 L).

  • Inerting and Cooling: Begin stirring and purge the reactor with nitrogen. Cool the resulting slurry to 0-5 °C using an external cooling unit.

  • Base Addition: Add DIPEA (86.5 mL) to the reactor. A slight increase in temperature may be observed.

  • MOM-Cl Addition: Add MOM-Cl (40.7 mL) to the pressure-equalizing dropping funnel. Add the MOM-Cl dropwise to the reaction mixture over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is critical to control the exotherm of the reaction and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Once complete, cool the reaction mixture back to 0-5 °C and slowly add 500 mL of deionized water to quench any remaining reactive species.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 250 mL) and brine (1 x 250 mL). Rationale: The bicarbonate wash removes the DIPEA hydrochloride salt and any acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/heptane, to afford the pure product as a crystalline solid.

  • Final Drying: Dry the purified solid in a vacuum oven at 40 °C to a constant weight.

Critical Process Parameters and Optimization

Successful scale-up depends on the precise control of critical process parameters. Deviations can impact yield, purity, and safety.

ParameterRecommended RangeImpact of Deviation
Stoichiometry of DIPEA 1.1 - 1.2 equiv< 1.1: Incomplete reaction, lower yield. > 1.2: Increased cost, more challenging removal during work-up.
Stoichiometry of MOM-Cl 1.15 - 1.25 equiv< 1.15: Incomplete reaction. > 1.25: Potential for side reactions and purification difficulties.
MOM-Cl Addition Temperature 0 - 10 °C> 10 °C: Increased risk of runaway reaction and formation of impurities.
Reaction Time 4 - 8 hoursToo short: Incomplete conversion. Too long: Potential for minor side product formation, reduces throughput.
Water Content Anhydrous conditionsPresence of water will consume MOM-Cl and reduce yield.

Analytical Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity and purity. Cross-validation of data from multiple techniques ensures reliability.[13]

Analysis TechniquePurposeExpected Result / Specification
¹H NMR Structural ConfirmationSpectrum consistent with the structure of 6-Bromo-7-(methoxymethoxy)quinoline.
¹³C NMR Structural ConfirmationSpectrum consistent with the structure of 6-Bromo-7-(methoxymethoxy)quinoline.
Mass Spectrometry (MS) Molecular Weight Verification[M+H]⁺ peak corresponding to the calculated molecular weight.
HPLC Purity AssessmentPurity ≥ 98% (by area %).
Melting Point Purity and Identity CheckSharp melting point within a narrow range.

References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from AdiChemistry. [Link]

  • Grokipedia. (n.d.). Methoxymethyl ether. Retrieved from Grokipedia. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from ChemTalk. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from Dolly Corporation. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from Wikipedia. [Link]

  • El-Shabrawy, O. A. (2006, December 6). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Retrieved from ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from Carl ROTH. [Link]

  • Das, B. et al. (2014, April 17). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet BROMINE WATER. Retrieved from ChemSupply Australia. [Link]

  • Babu, S. A. et al. (2020, August 9). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. PMC. [Link]

  • PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET. Retrieved from PENTA. [Link]

  • RSC Education. (2025, July 14). Handling liquid bromine and preparing bromine water. Retrieved from RSC Education. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from Organic Chemistry Portal. [Link]

Sources

Method

Strategic Derivatization of 6-Bromo-7-(methoxymethoxy)quinoline: A Modular Platform for Generating Biologically Active Compound Libraries

An Application Note for Drug Discovery Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] This application note provides a comprehensive guide to the strategic derivatization of 6-Bromo-7-(methoxymethoxy)quinoline, a versatile starting material for building diverse chemical libraries for biological screening. We present detailed, field-proven protocols for functionalization at both the C6 and C7 positions, leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and strategic protecting group manipulation. Furthermore, we outline standardized protocols for preliminary biological evaluation, enabling researchers to efficiently identify and advance promising lead compounds.

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline and its derivatives have consistently proven to be "privileged structures" in drug discovery, capable of binding to a variety of biological targets.[5] The inherent versatility of the quinoline ring system, combined with the ease of synthetic modification, allows for the fine-tuning of pharmacological properties.[2] The selected scaffold, 6-Bromo-7-(methoxymethoxy)quinoline, is an ideal starting point for library synthesis due to two key features:

  • The C6-Bromo Group: This serves as a highly versatile synthetic handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around this position.

  • The C7-Methoxymethyl (MOM) Ether: This group effectively protects the C7-hydroxyl functionality, which is often crucial for biological activity.[6][7] The MOM group is stable under many reaction conditions used to modify the C6 position but can be selectively removed later to enable further derivatization at the C7-phenol.[8][9][10]

This guide is structured to provide a logical workflow from scaffold modification to initial biological evaluation, empowering researchers to rapidly generate and assess novel quinoline-based compounds.

Part I: Derivatization at the C6-Position via Cross-Coupling

The carbon-bromine bond at the C6 position is the primary site for initial diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for their reliability, substrate scope, and functional group tolerance.[11]

G A 6-Bromo-7-(methoxymethoxy)quinoline B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd Catalyst, Boronic Acid/Ester, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst, Amine, Base, Ligand D Heck Reaction (C-C Bond Formation) A->D  Pd Catalyst, Alkene, Base E 6-Aryl/Heteroaryl Derivatives B->E F 6-Amino Derivatives C->F G 6-Alkene Derivatives D->G

Caption: C6-Position Derivatization Strategies.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating C(aryl)-C(aryl) or C(aryl)-C(heteroaryl) bonds, which are prevalent in many kinase inhibitors and other therapeutic agents.[12][13]

Causality: The reaction's success hinges on a catalytic cycle involving a Palladium(0) species.[12] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like dehalogenation or homocoupling.[14] Solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-Bromo-7-(methoxymethoxy)quinoline (1.0 equiv.), the desired boronic acid or pinacol ester (1.2-1.5 equiv.), a palladium catalyst (see Table 1), and a base (see Table 1).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the specified temperature (typically 80-100 °C) with vigorous stirring for 4-16 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Comparative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent System Temp (°C) Reference
Pd(PPh₃)₄ (3-5) - Na₂CO₃ (2.0) Toluene/EtOH/H₂O 90 General
Pd(dppf)Cl₂ (3) - K₂CO₃ (2.0) 1,4-Dioxane/H₂O 85 [13]
Pd₂(dba)₃ (2) SPhos (4) K₃PO₄ (2.5) Toluene/H₂O 100 Advanced

| Pd(OAc)₂ (2) | P(tBu)₃ (4) | Cs₂CO₃ (2.0) | THF/H₂O | 80 |[15] |

Buchwald-Hartwig Amination for C-N Bond Formation

The introduction of an amino group at the C6 position can significantly impact a molecule's physicochemical properties and biological activity, often improving solubility and providing a key hydrogen bond donor/acceptor. The Buchwald-Hartwig amination is the premier method for this transformation.[11][16][17]

Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOtBu) to deprotonate the amine and facilitate the catalytic cycle.[18] The choice of phosphine ligand is crucial; bulky, electron-rich ligands are generally preferred as they promote the rate-limiting reductive elimination step.[16][18]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Add 6-Bromo-7-(methoxymethoxy)quinoline (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[18]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction for Alkene Installation

The Heck reaction allows for the formation of a C-C bond between the C6-position and an alkene, creating substituted styrene-like derivatives.[19][20] This is an excellent way to introduce different geometries and functionalities.

Causality: The Heck reaction proceeds via a Pd(0)/Pd(II) cycle, involving migratory insertion of the alkene into a Pd-Aryl bond, followed by β-hydride elimination to release the product.[21][22] The regioselectivity of the insertion and the E/Z selectivity of the final product are key considerations.

Protocol 2.3: General Procedure for the Heck Reaction

  • Reaction Setup: In a sealable reaction vessel, combine 6-Bromo-7-(methoxymethoxy)quinoline (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

  • Solvent and Heating: Add a polar aprotic solvent such as DMF or NMP. Seal the vessel and heat to 100-140 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via column chromatography.

Part II: Unveiling the C7-Hydroxyl Group and Subsequent Derivatization

After successful modification at the C6-position, the C7-MOM protecting group can be removed to reveal a phenol. This hydroxyl group is a common pharmacophore and provides a new handle for a second round of diversification.

G A C6-Derivatized Quinoline (from Part I) B MOM Deprotection A->B  Acidic Hydrolysis (e.g., TFA/DCM or aq. HCl) C 6-Substituted-7-hydroxyquinoline B->C D O-Alkylation / Etherification C->D  Alkyl Halide, Base (K₂CO₃ or NaH) E Final Product Library (C6, C7-Disubstituted) D->E

Caption: C7-Position Deprotection and Derivatization Workflow.

Deprotection of the Methoxymethyl (MOM) Ether

Causality: MOM ethers are acetals and are cleaved under acidic conditions.[7] The reaction involves protonation of one of the ether oxygens, followed by cleavage to release the free alcohol, formaldehyde, and methanol.[7] Care must be taken if other acid-labile groups are present in the molecule. Milder Lewis acid conditions can also be employed for increased selectivity.[8]

Protocol 3.1: Acid-Catalyzed MOM Deprotection

  • Setup: Dissolve the MOM-protected quinoline (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Acid Addition: Add the acid. For a robust method, use a mixture of DCM and trifluoroacetic acid (TFA) (e.g., 15:1 v/v) and stir at room temperature.[7] Alternatively, use aqueous HCl (e.g., 3M) in THF or methanol.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Monitoring & Work-up: Monitor the disappearance of the starting material by TLC. Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: The resulting phenol is often pure enough for the next step, but can be purified by column chromatography if necessary.

O-Alkylation of the C7-Hydroxyl Group

The newly revealed phenol can be easily converted into a library of ethers, which can probe interactions with specific pockets in a biological target.

Protocol 3.2: General Procedure for O-Alkylation

  • Setup: Dissolve the 7-hydroxyquinoline (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or acetone under an inert atmosphere.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or, for less reactive alkyl halides, sodium hydride (NaH, 1.2 equiv., use with caution) at 0 °C.[23]

  • Stirring: Stir the mixture at room temperature (for K₂CO₃) or 0 °C (for NaH) for 30 minutes.

  • Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) for 4-16 hours.[23]

  • Monitoring & Work-up: Monitor by TLC. Once complete, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the final product by column chromatography.

Part III: Protocols for Biological Screening

With a library of diverse quinoline derivatives in hand, the next step is to evaluate their biological activity. Based on the extensive pharmacology of quinolines, initial screening should focus on anticancer and antibacterial activities.[1][5][24]

G A Synthesized Compound Library B Primary Screening A->B C Anticancer Assay (MTT) B->C D Antibacterial Assay (MIC Determination) B->D E Hit Identification C->E D->E F Data Analysis & Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G

Caption: High-Level Biological Screening Workflow.

Protocol: Anticancer Activity Screening (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, HCC827)[24]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[23]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the medium. Replace the old medium with 100 µL of medium containing the test compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation: The results are expressed as a percentage of cell viability compared to the vehicle control. The IC₅₀ (concentration inhibiting 50% of cell growth) is calculated from the dose-response curve. A known anticancer drug should be used as a positive control.

Protocol: Antibacterial Activity Screening (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli)[25]

  • Mueller-Hinton Broth (MHB)[23]

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the compound dilution.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) for self-validation. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.[25]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The 6-Bromo-7-(methoxymethoxy)quinoline scaffold is a powerful and versatile platform for the rapid generation of novel chemical entities. By employing robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and strategic deprotection/alkylation, researchers can efficiently synthesize large, diverse libraries. The subsequent application of standardized biological screening protocols, as detailed in this note, provides a clear and effective pathway to identify hit compounds and establish initial structure-activity relationships, thereby accelerating the drug discovery process.

References

  • Biological Activities of Quinoline Derivatives - PubMed. (2009, December 15). PubMed. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry. [Link]

  • Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Universidade Federal de Santa Catarina. [Link]

  • Biological Activities of Quinoline Derivatives. (2009, October 5). Ingenta Connect. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025, August 29). MDPI. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. (2019, May 14). ACS Omega. [Link]

  • A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. (2017, May 1). Bentham Science. [Link]

  • Methoxymethyl ether. Wikipedia. [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019, February 2). MDPI. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. (2021, April 3). MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). The Journal of Organic Chemistry. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2025, March 15). PubMed. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). ResearchGate. [Link]

  • Synthesis of 6-Bromo-2-methoxyquinoline. PrepChem.com. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. (2023, January 5). PubMed. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]

  • 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. PubMed. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). MDPI. [Link]

  • 4-BROMOMETHYL-7-METHOXYCOUMARIN AND ANALOGS AS DERIVATIZATION AGENTS FOR HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY DETERMINATIONS - A REVIEW. University of Groningen. [Link]

  • Emerging screening platform characterises aminoquinoline structure–activity relationships with phospholipid layers. (2025, February 1). ScienceDirect. [Link]

Sources

Application

Application Notes and Protocols: 6-Bromo-7-(methoxymethoxy)quinoline in Targeted Drug Delivery Research

Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromo-7-(methoxymethoxy)quinoline as a pivotal bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromo-7-(methoxymethoxy)quinoline as a pivotal building block in the synthesis of targeted drug delivery systems. We will delve into the rationale behind its molecular design, detailing the distinct roles of the quinoline scaffold, the bromo functional group, and the methoxymethyl (MOM) ether protecting group. This document will furnish detailed, field-proven protocols for the modification of this quinoline derivative, its conjugation to targeting ligands, and its incorporation into larger therapeutic constructs. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile compound in the development of next-generation precision therapeutics.

Introduction: The Strategic Advantage of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, recognized for its presence in a multitude of approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic framework provides a robust scaffold that can be readily functionalized to interact with a wide array of biological targets.[3][4][5] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] In the context of targeted drug delivery, the quinoline moiety can serve multiple functions: it can be an integral part of the pharmacophore itself, a stable linker, or a recognition element for specific cellular targets.[3][8]

The Role of Bromination at the 6-Position

The introduction of a bromine atom at the 6-position of the quinoline core is a key synthetic handle. This halogenation provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions allow for the facile introduction of diverse molecular fragments, including targeting moieties (e.g., peptides, antibodies, small molecules), imaging agents, or solubility-enhancing groups. Furthermore, the bromo group can participate in nucleophilic aromatic substitution (SNAr) reactions, offering an alternative pathway for conjugation.[9] The strategic placement of the bromine atom significantly influences the electronic properties of the quinoline ring, which can in turn modulate the compound's biological activity and pharmacokinetic profile.

The Methoxymethoxy (MOM) Protecting Group at the 7-Position

The hydroxyl group at the 7-position of the quinoline ring is often crucial for biological activity or for subsequent chemical modifications. The methoxymethoxy (MOM) group serves as a stable and reliable protecting group for this hydroxyl functionality.[10][11] It is an acetal that is stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents.[10][12] This stability is critical during the often harsh conditions of cross-coupling reactions at the 6-position. The MOM group can be readily cleaved under acidic conditions to reveal the free hydroxyl group at the desired stage of the synthesis.[10][11]

Core Applications in Targeted Drug Delivery

6-Bromo-7-(methoxymethoxy)quinoline is a versatile intermediate for the construction of sophisticated drug delivery systems. Its primary applications lie in its ability to be elaborated into more complex molecules through strategic chemical modifications.

Synthesis of Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. 6-Bromo-7-(methoxymethoxy)quinoline can be functionalized to serve as a key component of the linker-payload system. For instance, the bromo group can be utilized to attach the quinoline moiety to a linker, which is then conjugated to the antibody. Subsequent deprotection of the MOM group can unmask a hydroxyl group that may be essential for the cytotoxic activity of the payload or for further modification.

Development of Small Molecule-Drug Conjugates (SMDCs)

Similar to ADCs, SMDCs employ a small molecule targeting ligand to deliver a therapeutic agent to a specific cell type. The versatility of the 6-bromo position allows for the attachment of various small molecule ligands that recognize specific receptors overexpressed on cancer cells or other diseased tissues.

Construction of Theranostic Agents

The quinoline scaffold can be modified to incorporate both a therapeutic agent and an imaging moiety, creating a theranostic agent. The bromo group provides a convenient attachment point for a chelating agent to complex a radioisotope for PET or SPECT imaging, or for a fluorescent dye for optical imaging.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and modification of 6-Bromo-7-(methoxymethoxy)quinoline. Researchers should adapt these procedures based on their specific target molecules and available laboratory resources.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-7-(methoxymethoxy)quinoline with a boronic acid or ester. This reaction is fundamental for introducing aryl, heteroaryl, or alkyl groups at the 6-position.

Materials:

  • 6-Bromo-7-(methoxymethoxy)quinoline

  • Desired boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 6-Bromo-7-(methoxymethoxy)quinoline, the boronic acid or ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryBoronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O901285
24-Pyridinylboronic acidPd(dppf)Cl2Na2CO3Toluene/H2O1001678
3Methylboronic acidPd(OAc)2/SPhosK3PO4Toluene80892
Protocol 2: Deprotection of the MOM Group

This protocol outlines the acidic hydrolysis for the removal of the MOM protecting group to yield the free hydroxyl group at the 7-position.[10][11]

Materials:

  • MOM-protected quinoline derivative

  • Acidic solution (e.g., 2M HCl in methanol, trifluoroacetic acid in dichloromethane)

  • Solvent (e.g., methanol, dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the MOM-protected quinoline derivative in the chosen solvent.

  • Add the acidic solution and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Carefully neutralize the reaction with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and the conceptual framework for targeted drug delivery using 6-Bromo-7-(methoxymethoxy)quinoline.

G cluster_synthesis Synthetic Utility Start 6-Bromo-7-(methoxymethoxy)quinoline Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst) Start->Coupling C-C Bond Formation Deprotection MOM Deprotection (Acidic Conditions) Coupling->Deprotection Intermediate Product Functionalized 7-Hydroxyquinoline Deprotection->Product G cluster_delivery Targeted Drug Delivery Concept Drug_Conjugate Drug-Linker-Targeting Ligand (Quinoline-based) Receptor Specific Receptor Drug_Conjugate->Receptor Binding Cell Target Cell (e.g., Cancer Cell) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Uptake Drug_Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Conceptual diagram of a targeted drug delivery system utilizing a quinoline-based conjugate.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published chemical transformations. The success of each step can be readily validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and to monitor reaction conversion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the products and confirm the successful modification at the desired positions.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

By employing these analytical methods at each stage of the synthesis, researchers can ensure the integrity of their compounds and the reproducibility of their results.

Conclusion

6-Bromo-7-(methoxymethoxy)quinoline represents a highly valuable and versatile building block for the development of innovative targeted drug delivery systems. Its unique combination of a privileged quinoline scaffold, a reactive bromo handle, and a stable protecting group provides medicinal chemists with a powerful tool to construct complex therapeutic agents with enhanced specificity and efficacy. The application notes and protocols provided in this guide are intended to facilitate the exploration of this compound's potential and to accelerate the discovery of new targeted therapies.

References

  • Benchchem. (n.d.). 6-Bromo-7-methoxyquinoline-5,8-dione.
  • Cakmak, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Ibrahim, M. A. A., et al. (2015). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. [Source Not Found].
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.
  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427.
  • [Source Not Found]
  • [Source Not Found]
  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4). Retrieved from [Link]

  • [Source Not Found]
  • Guidechem. (2020). How to Synthesize 6-broMo-4-chloro-7-Methoxy-quinoline?.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry.
  • [Source Not Found]
  • Desai, N., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10. Retrieved from [Link]

  • [Source Not Found]
  • [Source Not Found]
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(4), 357-369. Retrieved from [Link]

  • [Source Not Found]
  • [Source Not Found]
  • [Source Not Found]
  • [Source Not Found]
  • [Source Not Found]
  • [Source Not Found]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 7-(Methoxymethoxy)quinoline

This guide serves as a specialized Technical Support Center for researchers working with the bromination of 7-(methoxymethoxy)quinoline . It addresses the specific challenges of regioselectivity and protecting group stab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with the bromination of 7-(methoxymethoxy)quinoline . It addresses the specific challenges of regioselectivity and protecting group stability inherent to this substrate.

Ticket ID: CHEMSUP-7OMOM-BR Subject: Troubleshooting Side Reactions & Optimization of Regioselectivity Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Reactivity Profile

The bromination of 7-(methoxymethoxy)quinoline is a competition between the intrinsic reactivity of the quinoline ring and the directing effects of the protecting group.

  • The Substrate: The quinoline ring is electron-deficient in the pyridine moiety (N-ring) but electron-rich in the carbocyclic ring. Electrophilic Aromatic Substitution (EAS) favors positions 5 and 8 .

  • The Directing Group (MOM): The methoxymethoxy (-OMOM) group at C7 is a strong ortho/para activator.

    • Ortho sites: C6 and C8.[1]

    • Para site: C4 (deactivated by the pyridine nitrogen).

  • The Convergence: Position C8 is the "Sweet Spot"—it is electronically favored by the fused ring system (alpha-position) and activated ortho by the OMOM group.

  • The Risk: The OMOM acetal linkage (

    
    ) is acid-sensitive. The generation of HBr during bromination is the primary cause of synthetic failure (deprotection).
    

Diagnostic Guide: Common Failure Modes

Use this guide to identify the specific side reaction occurring in your flask.

Issue A: "I see a new polar spot, and my product has lost the MOM group."
  • Diagnosis: Acid-Catalyzed Deprotection .

  • The Cause: Bromination reagents (especially elemental

    
    ) generate HBr as a byproduct. Even NBS can generate trace HBr or succinimide, which hydrolyzes the acetal in the presence of adventitious water.
    
  • The Fix:

    • Switch Reagent: Use N-Bromosuccinimide (NBS) instead of

      
      .
      
    • Add a Scavenger: Include 1.1–2.0 equivalents of solid

      
        or 
      
      
      
      in the reaction mixture to neutralize in situ acid.
    • Solvent Control: Ensure solvents (DMF or MeCN) are anhydrous.

Issue B: "I have a mixture of two isomers with the same mass."
  • Diagnosis: Regioisomerism (5-Bromo vs. 8-Bromo) .

  • The Cause: While C8 is favored, C5 is the other "alpha" position on the quinoline ring and is intrinsically reactive. If the reaction is too hot or the solvent is too polar, the selectivity for C8 decreases.

  • The Fix:

    • Temperature: Lower the reaction temperature to 0°C or -10°C to maximize the kinetic preference for the C8 position.

    • Solvent: Acetonitrile (MeCN) often provides better regiocontrol than DMF for this specific substrate due to tighter solvation effects.

Issue C: "I see a mass corresponding to M+2Br."
  • Diagnosis: Over-Bromination (5,8-Dibromo species) .

  • The Cause: Excess brominating agent or poor mixing. Once C8 is brominated, the C5 position remains available for a second attack.

  • The Fix:

    • Stoichiometry: Use exactly 1.00–1.05 equivalents of NBS.

    • Addition: Add NBS portion-wise or as a solution over 30 minutes.

Reaction Pathway Visualization

The following diagram maps the competing pathways. The Green path is the target; Red paths are side reactions.

ReactionPathways Start 7-(MOM)quinoline Target 8-Bromo-7-(MOM)quinoline (Target) Start->Target NBS, MeCN Base Buffer (Favored) Deprotected 7-Hydroxyquinoline (Deprotection) Start->Deprotected HBr (Acidic) Regioisomer 5-Bromo-7-(MOM)quinoline (Regioisomer) Start->Regioisomer High Temp Polar Solvent Dibromo 5,8-Dibromo-7-(MOM)quinoline (Over-reaction) Start->Dibromo Excess NBS Target->Dibromo Excess NBS

Caption: Kinetic competition between C8-bromination (Target), C5-bromination (Regioisomer), and acid-mediated hydrolysis.

Optimized Experimental Protocol

This protocol is designed to maximize C8 selectivity while preserving the MOM group.

Reagents:

  • Substrate: 7-(methoxymethoxy)quinoline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) [Recrystallize if yellow/old]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq) [Crucial for MOM stability]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to room temperature under Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 7-(methoxymethoxy)quinoline and anhydrous MeCN.

  • Buffering: Add solid, powdered

    
    . Stir for 10 minutes to ensure suspension.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Reason: Low temp enhances regioselectivity for C8.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 20–30 minutes. Protect from light (foil).

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.

    • Look for: Disappearance of starting material. Appearance of product (typically less polar than the phenol byproduct).

  • Quench: Dilute with saturated aqueous

    
     (sodium thiosulfate) to quench unreacted bromine species.
    
  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organic layer with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The 8-bromo isomer usually elutes differently from the 5-bromo trace isomer.

Troubleshooting Decision Tree

Use this logic flow to resolve active experimental issues.

TroubleshootingTree Problem Identify Impurity by LCMS/NMR Phenol Mass = M-44 (Loss of MOM) Product is Phenol Problem->Phenol Isomer Mass = M+Br (Correct Mass) Wrong NMR Pattern Problem->Isomer Poly Mass = M+2Br (Dibromo) Problem->Poly Sol_Phenol Action: Add K2CO3 Switch to NBS Dry Solvents Phenol->Sol_Phenol Sol_Isomer Action: Cool to -10°C Switch Solvent to MeCN Isomer->Sol_Isomer Sol_Poly Action: Reduce NBS to 1.0 eq Slow Addition Poly->Sol_Poly

Caption: Logic flow for correcting common side reactions based on analytical data.

Summary of Side Products

CompoundStructure DescriptionCausePrevention
5-Bromo isomer Br at C5 (para to N, meta to OMOM)Thermal excitation; Solvent polarityRun at 0°C; Use MeCN.
7-Hydroxyquinoline Loss of MOM group (Phenol)Acidic conditions (HBr byproduct)Add

; Use NBS; Exclude water.
5,8-Dibromo Br at C5 and C8Excess NBS (>1.1 eq)Strict stoichiometry (1.0 eq).
N-Bromo salt Br coordinated to Quinoline NitrogenKinetic intermediateUsually converts to C-Br upon heating or time; quench with thiosulfate.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (Regarding stability of MOM group to acidic conditions).

  • Eicher, T.; Hauptmann, S.The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd ed.; Wiley-VCH, 2003.

  • Muscia, G. C., et al. "Reinvestigation of bromination of 8-substituted quinolines."[3][4] Arkivoc 2016. (Provides analogous data on directing effects in substituted quinolines).

  • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." J. Org.[2] Chem. 1979, 44, 4733. (Foundational protocol for NBS/DMF bromination).

Sources

Optimization

troubleshooting acidic cleavage of the MOM ether in quinolines

Status: Operational Ticket: #MOM-Q-DEPROTECT Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Basic Nitrogen" Paradox Welcome to the technical support center for quinoline deprotection. If you...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #MOM-Q-DEPROTECT Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Basic Nitrogen" Paradox

Welcome to the technical support center for quinoline deprotection. If you are here, you are likely experiencing one of two failures: reaction stagnation (starting material recovery) or decomposition (complex mixtures).[1]

The Core Problem: Acidic cleavage of Methoxymethyl (MOM) ethers relies on the protonation of the ether oxygen to generate a reactive oxocarbenium ion. However, the quinoline nitrogen is a "proton sponge" (


).[1]
  • Kinetic Trap: The acid protonates the quinoline nitrogen first.[1]

  • Deactivation: The resulting cationic quinolinium ring creates a potent electrostatic field that repels further protons, destabilizing the transition state required to cleave the MOM ether, especially if the ether is proximal to the ring.

This guide provides three validated workflows to bypass this thermodynamic sink.

Diagnostic Triage: Identify Your Failure Mode
SymptomDiagnosisRecommended Protocol
No Reaction (SM persists despite low pH)The Proton Sink: Quinoline nitrogen is buffering the local environment, preventing ether protonation.Protocol B (TMSBr)
New Spot (+12/13 mass) The Formaldehyde Trap: Released formaldehyde (

) has reacted with the quinoline nitrogen to form an N-hydroxymethyl or iminium species.
Protocol A + Scavenger
Complex Mixture / Black Tar Polymerization: High acid concentration caused degradation of the electron-rich quinoline ring.[1]Protocol B (TMSBr)
Incomplete Cleavage (Lewis Acid) Boron Chelation: BBr3 has formed a stable complex with the nitrogen that survived workup.Protocol C (BBr3 + Methanolysis)
Mechanistic Visualization

The following diagram illustrates the competition between the Nitrogen (N) and the Oxygen (O) during acidolysis.

MOM_Cleavage_Conflict Substrate Quinoline-OMOM N_Prot N-Protonation (Kinetic Favorite) Substrate->N_Prot Fast O_Prot O-Protonation (Required for Cleavage) Substrate->O_Prot Slow Acid H+ (Acid Source) Acid->N_Prot Acid->O_Prot DeadEnd Cationic Shielding (Reaction Stalls) N_Prot->DeadEnd Electrostatic Repulsion Oxocarbenium Oxocarbenium Ion O_Prot->Oxocarbenium Cleavage Product (OH) + CH2O Oxocarbenium->Cleavage

Figure 1: The Mechanistic Conflict. The quinoline nitrogen acts as a kinetic trap, preventing the necessary oxygen protonation.

Validated Protocols
Protocol A: The "Scavenger" Method (HCl/MeOH)

Best for: Robust substrates where the quinoline nitrogen is sterically hindered or already substituted.

The Logic: Standard HCl often fails because the released formaldehyde (


) reacts with the basic nitrogen to form hemiaminals. We add a scavenger to trap the 

.[1]
  • Dissolve: 1.0 equiv of substrate in MeOH (0.1 M).

  • Add Scavenger: Add 5.0 equiv of 1-Dodecanethiol (odorless alternative to ethanethiol) or Anisole .[1]

    • Why? Thiol reacts with formaldehyde to form dithioacetals, preventing N-alkylation.[1]

  • Acidify: Add 6M HCl (10 equiv) dropwise.

    • Note: A large excess is required to protonate the N and have residual acidity for the MOM group.

  • Heat: Reflux (

    
    ) for 2–4 hours.
    
  • Workup (Critical):

    • Cool to RT.

    • Neutralize with Sat.

      
      .
      
    • Extract with DCM.[1][2] The thiol byproducts are lipophilic and will wash out; if using dodecanethiol, they are easily separated by column chromatography (non-polar).[1]

Protocol B: The "Precision Strike" (TMSBr)

Best for: Sensitive substrates, complex quinolines, and cases where HCl fails.[1] This is the Gold Standard for heterocycles.

The Logic: Trimethylsilyl bromide (TMSBr) acts as a Lewis acid. It silylates the MOM ether oxygen.[1][3] The bromide ion then acts as a nucleophile to cleave the methyl group.[4] Crucially, this avoids the "proton repulsion" effect because the mechanism is driven by Silicon-Oxygen affinity, not just protonation.[1]

  • Setup: Flame-dry glassware. Nitrogen atmosphere.[1][3][5]

  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M). Cool to

    
    .
    
  • Reagent: Add TMSBr (3.0 equiv) dropwise.[1]

    • Tip: If the quinoline N is very exposed, it may coordinate TMSBr.[1] Increase to 5.0 equiv if conversion stalls.

  • Monitor: Stir at

    
     for 1–3 hours.
    
    • Observation: You are forming the TMS-ether intermediate.

  • Hydrolysis (The Cleavage Step):

    • Quench with MeOH (excess).[1] Stir for 30 mins.

    • Mechanism:[1][2][4][6][7][8][9][10] The MeOH cleaves the O-Si bond, revealing the free hydroxyl.

  • Purification: Evaporate volatiles. The byproduct is MeBr (gas) and TMS-OMe (volatile). Often requires no column.[1]

Protocol C: The "Nuclear Option" (BBr3)

Best for: Substrates resistant to TMSBr. Requires careful handling.[1][2]

The Logic: Boron tribromide is a fierce Lewis acid.[1][4] It will complex strongly with the quinoline nitrogen.[1] You must break this complex during workup to recover your product.[1]

  • Solvent: Anhydrous DCM,

    
    .[1]
    
  • Addition: Add

    
     (1M in DCM).[1]
    
    • Stoichiometry: You need 1 equiv for the MOM + 1 equiv for the Nitrogen + 1 equiv excess. Total: 3–4 equiv.

  • Warm: Allow to warm to

    
     (rarely RT).
    
  • The "Methanolysis" Workup (CRITICAL):

    • Do not just add water.[1] The B-N complex is stable to water.[1]

    • Cool to

      
      .
      
    • Add MeOH dropwise (exothermic!).[1]

    • Reflux the mixture for 30 minutes. This converts the Boron-Nitrogen complex into volatile Trimethylborate

      
      .
      
  • Partition: Wash with

    
     (if product is not phenolic) or Sat. 
    
    
    
    .
Troubleshooting Decision Tree

Use this logic flow to determine your next step if the standard protocols fail.

Troubleshooting_Tree Start Start: MOM Cleavage Fails Check_SM Is SM recovered? Start->Check_SM Acid_Check Did you use HCl/TFA? Check_SM->Acid_Check Yes Check_Mass Mass Spec: +12/13 or +30? Check_SM->Check_Mass No (New Spots) Lewis_Fail Used BBr3 but low yield? Check_SM->Lewis_Fail No (Used Lewis Acid) Switch_TMSBr Switch to Protocol B (TMSBr / DCM) Acid_Check->Switch_TMSBr Yes Formaldehyde Formaldehyde Attack (N-CH2OH formed) Check_Mass->Formaldehyde Yes Add_Scavenger Add Thiol/Anisole or Switch to TMSBr Formaldehyde->Add_Scavenger Boron_Complex Boron-N Complex Not Broken Lewis_Fail->Boron_Complex Methanolysis Perform MeOH Reflux Workup Boron_Complex->Methanolysis

Figure 2: Troubleshooting Logic Flow. Follow the path based on your experimental observation.

Frequently Asked Questions (FAQ)

Q: Can I use TFA/DCM? A: Generally, no . TFA is often too weak to overcome the buffering capacity of the quinoline ring. If you must use TFA, you need to use it as the solvent (neat) to force the equilibrium, which often degrades the heterocycle.

Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the Quinolinium Salt .[1] If you used BBr3, it is the Boron-N complex.[1] If you used HCl, it is the HCl salt.[1] Ensure you neutralize the aqueous layer to pH 8–9 during extraction to liberate the free base.

Q: Why use TMSBr instead of TMSI? A: TMSI (Trimethylsilyl iodide) is more reactive but much less stable and harder to handle.[1] TMSBr offers the perfect balance of reactivity for MOM ethers without the rapid degradation seen with TMSI.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[1][11] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][11] (The definitive guide on MOM stability and cleavage conditions).

  • Lajiness, J. P., & Boger, D. L. (2011).[1] Asymmetric Synthesis of 1,2-Amino Alcohols via a TMSBr-Mediated Deprotection. Journal of Organic Chemistry. (Details the TMSBr protocol for sensitive amine-containing substrates).

  • Sousa e Silva, F. C., et al. (2013).[1] BBr3-Assisted Cleavage of Ethers: Mechanism and Reactivity. (Elucidates the BBr3 mechanism and the importance of breaking the adduct).

  • Marcantoni, E., et al. (2009).[1] Selective deprotection of methoxymethyl ethers (MOM) using mild Lewis acids. (Comparison of Lewis acid efficiencies).

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for 6-Bromo-7-(methoxymethoxy)quinoline

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of coupling 6-bromo-7-(methoxymethoxy)quinoline, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and medicinal chemistry teams. It addresses the specific challenges of coupling 6-bromo-7-(methoxymethoxy)quinoline, focusing on overcoming nitrogen-heterocycle catalyst poisoning while maintaining the integrity of the acid-sensitive methoxymethoxy (MOM) protecting group.

Case ID: QUIN-MOM-06 Subject: Overcoming N-Heterocycle Poisoning & MOM Stability in Pd-Catalyzed Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Core Challenge Analysis

The substrate 6-Bromo-7-(methoxymethoxy)quinoline presents a "perfect storm" of conflicting reactivity requirements:

  • Catalyst Poisoning: The quinoline nitrogen (N1) is a strong

    
    -donor. It competitively binds to the electrophilic Palladium(II) center after oxidative addition, forming a stable, off-cycle resting state (dimer or coordinate complex) that arrests turnover.
    
  • Electronic Deactivation: The C7-OMOM group is electron-donating. This increases electron density at the C6-Br bond, making oxidative addition slower compared to electron-deficient aryl bromides.

  • Protecting Group Fragility: While the MOM group is stable to base (Suzuki/Buchwald conditions), it is highly sensitive to Lewis acids (generated in situ) or protic acids, requiring strict pH control.

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Catalyst Deactivation[1]

Q: I am using 5 mol% Pd(PPh3)4, but the reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition or substrate poisoning .

  • The Cause: The triphenylphosphine (

    
    ) ligands are labile and not bulky enough to prevent the quinoline nitrogen from coordinating to the Pd center. As the reaction proceeds, the concentration of the product (also a quinoline) increases, competing for the catalyst.
    
  • The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos , or RuPhos ).

    • Mechanism:[1][2][3][4] These ligands create a "roof" over the Pd center, sterically precluding the approach of the quinoline nitrogen while still allowing the oxidative addition of the C-Br bond.

    • Protocol: Screen Pd(OAc)2 (1 mol%) + XPhos (2 mol%) or the precatalyst XPhos Pd G2 .

Q: My reaction mixture turns black (Pd precipitation) within 30 minutes. A: This indicates "Pd black" formation, meaning the active Pd(0) species is aggregating because it is not sufficiently stabilized by the ligand.

  • The Cause: The rate of reduction of Pd(II) to Pd(0) is faster than the rate of oxidative addition, or the ligand concentration is too low.

  • The Fix:

    • Ensure a Ligand:Pd ratio of at least 2:1 (for monodentate ligands).

    • Lower the temperature slightly to match the reduction rate with the catalytic cycle.

    • Switch Solvent: Use 1,4-Dioxane or Toluene instead of DMF/DMA. Amide solvents can sometimes promote Pd aggregation at high temperatures.

Category B: Impurity Profile & MOM Stability

Q: I see the desired product, but the MOM group is partially cleaved (approx. 15%). A: The MOM group is acid-sensitive. Even though coupling conditions are basic, transient Lewis acidic species can form.

  • The Cause: If you are using boronic acids (Suzuki), the byproduct is boric acid/borates. In unbuffered systems, local pH drops can occur. Alternatively, high temperatures (>100°C) in aqueous alcohols can promote solvolysis.

  • The Fix:

    • Buffer the system: Use K3PO4 (Tribasic Potassium Phosphate) instead of carbonates. It maintains a higher buffering capacity.

    • Water Control: Reduce water content. Use anhydrous conditions with Cs2CO3 or K3PO4 and add only stoichiometric water (if necessary for the mechanism) or use a phase transfer catalyst (18-Crown-6).

Q: I am observing significant hydrodebromination (reduction of the C-Br bond). A: This is a common side reaction when the catalytic cycle is slow.

  • The Cause: If transmetalation is slow (due to steric bulk or low solubility), the Pd(II)-Ar species undergoes

    
    -hydride elimination (if alkyl groups are present) or abstracts a hydride from the solvent (especially alcohols like isopropanol or ethanol).
    
  • The Fix:

    • Avoid secondary alcoholic solvents (i.e., do not use iPrOH). Use t-Amyl alcohol or Toluene .

    • Increase Transmetalation Rate: Add a promoter like KF or ensure the boronic acid is activated (use pinacol esters which are often more soluble and reactive in anhydrous conditions).

Optimization Logic & Workflow

To optimize loading down from 5 mol% to <1 mol%, you must shift the equilibrium away from the "Off-Cycle Resting State."

Visualizing the Inhibition Pathway

The diagram below illustrates where the Quinoline Nitrogen intercepts the catalytic cycle and how bulky ligands prevent it.

CatalyticCycle Fig 1. Catalytic Cycle showing the competitive inhibition by the Quinoline Nitrogen (Off-Cycle State). Bulky ligands (XPhos) block the red dashed pathway. Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 6-Bromo-7-MOM-Quinoline TransMet Transmetalation (Ar-Pd(II)-Nu) OxAdd->TransMet + Nucleophile / Base Poison OFF-CYCLE RESTING STATE (Pd-N Coordination) Catalyst Trapped OxAdd->Poison Quinoline N-Coordination (If Ligand is Small) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Poison->OxAdd Slow Reversal (Requires Heat)

Recommended Experimental Protocol

This protocol is designed to validate the lowest effective catalyst loading (LECL).

Standardized Screening Conditions (0.5 mmol scale)
ParameterCondition A (High Activity)Condition B (MOM Protective)
Catalyst Source Pd(OAc)2 or Pd2(dba)3 XPhos Pd G2 (Precatalyst)
Ligand XPhos or SPhos (Ligand:Pd = 2:1)(Included in G2 precatalyst)
Base K3PO4 (3.0 equiv)Cs2CO3 (2.0 equiv)
Solvent 1,4-Dioxane / H2O (4:1)Toluene (Anhydrous)
Temperature 80°C - 100°C100°C
Target Loading Screen: 0.5, 1.0, 2.5 mol% Screen: 0.5, 1.0 mol%
Step-by-Step Optimization Workflow
  • Stock Solution Prep: Prepare a stock solution of the catalyst/ligand in the solvent. Note: For Pd(OAc)2/XPhos, stir the catalyst and ligand in a small volume of solvent at 60°C for 5 mins to pre-form the active species (L-Pd(0)) before adding to the reaction.

  • Inert Atmosphere: The MOM group is stable, but oxygen kills the catalyst. Purge all solvents with Nitrogen or Argon for 15 minutes.

  • Loading Screen (Parallel): Set up 3 vials with 0.5 mol%, 1.0 mol%, and 2.5 mol% catalyst.

  • Monitoring: Sample at 1 hour, 4 hours, and 12 hours.

    • Success Metric: If 0.5 mol% achieves >90% conversion in <4 hours, this is your optimized process.

    • Failure Mode: If 0.5 mol% stalls but 2.5 mol% works, you have poisoning. Switch to BrettPhos or CataCXium A .

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline. (Accessed 2026).[1]

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Developments.

  • H. N. Nguyen et al. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (PMC, 2025).[5]

  • BenchChem. Technical Support Center: Optimizing Catalyst Loading for Bromoethyne Coupling. [6]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of 6-Bromo-7-(methoxymethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. 6-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. 6-Bromo-7-(methoxymethoxy)quinoline, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. We will explore the expected spectral characteristics, compare ¹H NMR with alternative analytical techniques, and provide detailed experimental protocols, grounding our discussion in the principles of scientific integrity and practical, field-proven insights.

The Structural Landscape of 6-Bromo-7-(methoxymethoxy)quinoline

To effectively interpret the ¹H NMR spectrum of 6-Bromo-7-(methoxymethoxy)quinoline, a clear understanding of its molecular structure is essential. The molecule consists of a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is substituted with a bromine atom at the 6-position and a methoxymethoxy (MOM) protecting group at the 7-position.

The protons on the quinoline ring and the MOM group will each give rise to distinct signals in the ¹H NMR spectrum. Their chemical shifts, multiplicities, and coupling constants are dictated by their unique electronic environments, which are influenced by the electronegativity of the nitrogen atom in the quinoline ring and the substituent effects of the bromine and methoxymethoxy groups.

Predicting the ¹H NMR Spectrum: A Data-Driven Approach

Substituent Effects on the Quinoline Ring:

  • The Quinoline Core: The electron-withdrawing nature of the nitrogen atom deshields the protons in the pyridine ring (H-2, H-3, H-4) and the peri-proton (H-8), causing them to appear at a lower field (higher ppm) compared to the protons on the benzene ring.[2]

  • Bromine at C-6: The bromine atom is an electron-withdrawing group through induction but can also exhibit some weak electron-donating resonance effects. Its primary influence will be on the adjacent protons.

  • Methoxymethoxy (MOM) Group at C-7: The MOM group is an ether linkage and is generally considered to be electron-donating through resonance. This will shield the nearby protons, causing them to shift to a higher field (lower ppm).

Expected Chemical Shifts and Multiplicities:

Based on data from similar substituted quinolines, such as 6-bromoquinoline, and considering the electronic contributions of the MOM group, we can predict the following ¹H NMR spectrum:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2~8.8Doublet of doublets (dd)J ≈ 4.5, 1.5
H-3~7.4Doublet of doublets (dd)J ≈ 8.5, 4.5
H-4~8.0Doublet of doublets (dd)J ≈ 8.5, 1.5
H-5~7.9Singlet-
H-8~8.1Singlet-
-O-CH₂-O-~5.3Singlet-
-O-CH₃~3.5Singlet-

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more comprehensive and validated understanding of a molecule's identity and purity.

Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Provides unambiguous structural information. Quantitative.Relatively lower sensitivity compared to MS.
¹³C NMR Spectroscopy Information about the carbon skeleton of the molecule.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR due to the low natural abundance of ¹³C.
Mass Spectrometry (MS) Precise molecular weight and information about fragmentation patterns.High sensitivity. Can be coupled with chromatographic techniques for mixture analysis.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive. Good for identifying the presence of key functional groups.Complex spectra can be difficult to interpret fully. Not typically used for complete structure elucidation on its own.
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed connectivity information between protons (COSY) and between protons and carbons (HSQC, HMBC).Essential for unambiguously assigning all signals in complex molecules.Requires more instrument time and expertise for data interpretation.

In the context of 6-Bromo-7-(methoxymethoxy)quinoline:

  • Mass Spectrometry would be invaluable for confirming the molecular weight and the presence of bromine through its characteristic isotopic pattern. Time-of-flight (TOF) MS can provide highly accurate mass data, further solidifying the elemental composition.

  • FTIR Spectroscopy would show characteristic peaks for the C-Br bond, the C-O bonds of the ether, and the aromatic C-H and C=C/C=N bonds of the quinoline ring.[3][4]

  • 2D NMR techniques like COSY would confirm the coupling between H-2, H-3, and H-4. HMBC would be crucial for confirming the assignment of the quaternary carbons and the connectivity of the MOM group to the quinoline ring at the C-7 position.[5]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) if necessary prep2->prep3 prep4 Transfer to a clean, dry NMR tube prep3->prep4 acq1 Lock on deuterium signal of the solvent prep4->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Set acquisition parameters (pulse sequence, spectral width, etc.) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase the spectrum proc1->proc2 proc3 Apply baseline correction proc2->proc3 proc4 Reference the spectrum (to TMS or residual solvent peak) proc3->proc4 proc5 Integrate the signals proc4->proc5

Caption: A typical workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-Bromo-7-(methoxymethoxy)quinoline.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • For quantitative analysis, a known amount of an internal standard, like tetramethylsilane (TMS), can be added. TMS is chemically inert and its signal at 0 ppm provides a convenient reference.

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup:

    • The data presented in this guide is notionally based on acquisition using a 400 MHz NMR spectrometer.

    • Insert the sample into the spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

  • ¹H NMR Spectrum Acquisition:

    • A standard one-pulse experiment is typically sufficient for a straightforward molecule like this.

    • Key acquisition parameters to consider include:

      • Spectral Width: Should be wide enough to encompass all expected proton signals (e.g., -2 to 12 ppm).

      • Acquisition Time (AT): Typically 2-4 seconds. A longer acquisition time can improve resolution.

      • Relaxation Delay (D1): A sufficient delay (e.g., 5 seconds) is crucial for accurate integration, especially in quantitative measurements, to allow all protons to fully relax between pulses.

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is a time-domain signal that is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phased to ensure that all peaks are in the absorptive mode (pointing upwards).

    • A baseline correction is applied to ensure a flat baseline, which is essential for accurate integration.

    • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • The signals are integrated to determine the relative number of protons contributing to each peak.

Conclusion

The ¹H NMR analysis of 6-Bromo-7-(methoxymethoxy)quinoline provides a wealth of structural information that is indispensable for its characterization. By combining a predictive approach based on the analysis of related compounds with a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and similar quinoline derivatives. Furthermore, integrating ¹H NMR with complementary techniques such as Mass Spectrometry, FTIR, and 2D NMR provides a comprehensive analytical workflow that upholds the highest standards of scientific rigor, a critical aspect in the fields of drug discovery and materials science.

References

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Retrieved from [Link]

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. (2022). MDPI. Retrieved from [Link]

  • The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. (2011). ResearchGate. Retrieved from [Link]

  • Supporting Information For. (n.d.). Rsc.org. Retrieved from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Orientaljchem.org. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). Astrochem.org. Retrieved from [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Monomer to Design a System of Optical Materials. (2022). Acta Scientific. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Retrieved from [Link]

  • Quinoline, 8-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 7-Bromoquinoline. (2025). PubChem. Retrieved from [Link]

  • (PDF) Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one. (2023). ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity of Bromoquinolines in Palladium Catalysis

This guide provides a technical analysis of bromoquinoline reactivity in palladium-catalyzed cross-coupling reactions. It synthesizes mechanistic principles with experimental data to aid in the design of selective functi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of bromoquinoline reactivity in palladium-catalyzed cross-coupling reactions. It synthesizes mechanistic principles with experimental data to aid in the design of selective functionalization strategies.

Executive Summary

The reactivity of bromoquinolines in palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is governed by the nonuniform electron density of the quinoline scaffold.[1]

The General Reactivity Hierarchy for Oxidative Addition is: C2 > C4 > C3 > C6 ≈ C7 > C5 ≈ C8

  • C2 & C4 (Hetero-ring,

    
     to N):  Highly electron-deficient; undergo rapid oxidative addition via a mechanism resembling nucleophilic aromatic substitution (
    
    
    
    -like).
  • C3 (Hetero-ring,

    
     to N):  Possesses "benzenoid" character; less reactive than C2/C4 but generally more reactive than the carbocyclic ring positions due to proximity to the electronegative nitrogen.
    
  • C5–C8 (Carbocyclic ring): Behave similarly to standard aryl bromides. C5 and C8 suffer from significant steric hindrance ("peri-effect"), reducing reaction rates compared to C6 and C7.

Mechanistic Principles of Reactivity

The rate-determining step in the coupling of bromoquinolines is typically oxidative addition (OA) of the C–Br bond to the Pd(0) species. This step is influenced by three competing factors:

A. Electronic Activation (The "Pyridine Effect")

The nitrogen atom withdraws electron density from the ring, specifically at the C2 and C4 positions (resonance contributors place positive charge here).

  • Consequence: Electron-poor C–Br bonds are more susceptible to nucleophilic attack by the electron-rich Pd(0) species.

  • Mechanism: For C2-Br and C4-Br, OA often proceeds via a nucleophilic displacement-like pathway rather than the concerted three-centered pathway typical of neutral aryl halides. This makes C2-Br the most kinetically active site.

B. Catalyst Poisoning (N-Coordination)

The quinoline nitrogen lone pair can bind to the palladium center (


), displacing phosphine ligands and forming an inactive "off-cycle" resting state.
  • Impact: This is most pronounced for 2-bromoquinoline and 8-bromoquinoline due to proximity.

  • Mitigation: Use of bulky ligands (e.g.,

    
    , XPhos) or Lewis acids to block the nitrogen.
    
C. Steric Hindrance (The "Peri-Effect")
  • C8 Position: The C8-Br bond is sterically crowded by the C1-H "peri" proton and the adjacent nitrogen lone pair.

  • C5 Position: Similarly hindered by the C4-H peri proton.

  • Result: Reactions at C5 and C8 require higher temperatures or smaller, more flexible ligands compared to C6 or C7.

Comparative Reactivity Analysis

The following table synthesizes experimental trends for the primary bromoquinoline isomers.

IsomerReactivity (OA Rate)Electronic CharacterSteric EnvironmentPrimary ChallengeRecommended Catalyst System
2-Bromo Highest Highly

-deficient (

-N)
Moderate (adjacent to N)Catalyst poisoning by N-coordination; unstable products (hydrodehalogenation).Bulky phosphines (e.g., Pd-PEPPSI-IPr, XPhos) to prevent N-binding.
4-Bromo High

-deficient (

-N)
Moderate (peri-H interaction)Competitive reduction to quinoline.Standard Pd(0) sources (Pd(PPh3)4) work well; Buchwald ligands for difficult cases.
3-Bromo Moderate Intermediate (

-N)
Low (Benzenoid-like)Lower intrinsic reactivity than C2/C4.Requires electron-rich ligands (SPhos, PCy3) to facilitate OA.
6-Bromo Moderate-Low Electron-neutralLow (Unencumbered)Similar to 4-bromotoluene; standard reactivity.Standard Pd(OAc)2/PPh3 or Pd(dppf)Cl2.
8-Bromo Low Electron-neutralHigh (Peri-H + N-lone pair)Severe steric hindrance; chelation to Pd.Sterically accessible ligands; higher temp (100°C+).
Direct Competition Case Study: 2,4-Dibromoquinoline

In substrates containing multiple halogens, site-selectivity is dictated by the catalyst system.[2]

  • Standard Conditions (

    
    ):  Exclusive coupling at C2 . The electronic activation of the 
    
    
    
    -position dominates.
  • Ligand-Controlled Switch: Using bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr) can sometimes invert selectivity to C4 , as the bulk prevents approach to the more hindered/coordinating C2 site.

Visualization of Reactivity Pathways

The following diagram maps the decision logic for selecting conditions based on the bromoquinoline isomer.

ReactivityMap BQ Bromoquinoline Substrate Pos2 2-Bromo (C2) (Highest OA Rate) BQ->Pos2 Alpha to N Pos4 4-Bromo (C4) (High OA Rate) BQ->Pos4 Gamma to N Pos3 3-Bromo (C3) (Moderate OA Rate) BQ->Pos3 Beta to N Pos8 8-Bromo (C8) (Steric Hindrance) BQ->Pos8 Peri Position Chal2 Challenge: N-Coordination Poisoning Pos2->Chal2 Sol4 Solution: Standard Pd(PPh3)4 or Pd(dppf)Cl2 Pos4->Sol4 Sol3 Solution: e- Rich Ligands (PCy3) to boost OA Pos3->Sol3 Chal8 Challenge: Peri-Effect (Sterics) Pos8->Chal8 Sol2 Solution: Bulky Ligands (XPhos, IPr) or Lewis Acid Additive Chal2->Sol2 Sol8 Solution: High Temp (100°C+) Small Cone Angle Ligands Chal8->Sol8

Figure 1: Strategic selection guide for bromoquinoline cross-coupling based on positional reactivity and steric constraints.

Experimental Protocols
Protocol A: Site-Selective Suzuki Coupling of 2,4-Dibromoquinoline (C2-Selective)

This protocol leverages the electronic preference for C2 oxidative addition under standard conditions.

Reagents:

  • 2,4-Dibromoquinoline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)[3]

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Degassing: Charge a Schlenk flask with 2,4-dibromoquinoline, arylboronic acid, and

    
    . Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add degassed DME and 2M

    
     via syringe.
    
  • Reaction: Heat to 60–70°C . Note: Do not overheat (>90°C) to avoid competitive coupling at C4.

  • Monitoring: Monitor via TLC/LCMS. C2-coupling typically completes within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate. Purify via silica chromatography.
    
Protocol B: Buchwald-Hartwig Amination of 3-Bromoquinoline (Difficult Substrate)

3-Bromoquinoline is less activated. This protocol uses a specialized ligand to facilitate oxidative addition.

Reagents:

  • 3-Bromoquinoline (1.0 equiv)

  • Amine (1.2 equiv)

  • 
     (1-2 mol%)
    
  • Ligand: XPhos or BrettPhos (2-4 mol%)

  • Base:

    
     (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Pre-complexation: In a glovebox, mix

    
     and Ligand in solvent and stir for 5 mins to generate the active 
    
    
    
    species.
  • Addition: Add 3-bromoquinoline, amine, and base.

  • Heating: Seal and heat to 100°C for 12–16 hours.

  • Validation: 3-bromo isomers often require longer reaction times than 2- or 4-isomers. If conversion is low, add 2 mol% additional catalyst.

Troubleshooting & Optimization Matrix
ObservationProbable CauseCorrective Action
No Reaction (2-Bromo) Catalyst poisoning by N-atom.Switch to bulky ligand (e.g., XPhos , tBuXPhos ) to sterically discourage N-Pd coordination.
Low Yield (8-Bromo) Steric hindrance at oxidative addition.Increase temperature to 110°C; switch to smaller, electron-rich ligands (e.g., P(t-Bu)3 or dppf ).
C2/C4 Mixture (Poly-bromo) Temperature too high; loss of kinetic control.Lower temperature to 40–60°C; reduce catalyst loading to 1 mol%.
Hydrodehalogenation

-hydride elimination from amine/solvent.
Use aprotic, non-nucleophilic solvents (Toluene vs EtOH); switch base to

.
References
  • Comparative Reactivity of 3-Haloquinolines: BenchChem. A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline. Link

  • Site-Selectivity in Polyhalogenated Heterocycles:J. Org. Chem. 2009, 74, 3248. (Discusses 2,4-dihaloquinoline selectivity).
  • Mechanisms of Oxidative Addition to Pd(0): Chem. Sci. 2022, 13, 3477. (Quantitative models for oxidative addition rates). Link

  • Buchwald-Hartwig Amination Scope: Chem. Rev. 2016, 116, 12564. (Comprehensive review of C-N coupling on heterocycles). Link

  • Ligand Effects in Quinoline Coupling:Org. Lett. 2008, 10, 2905. (Optimization of 6-bromo-2-chloroquinoline coupling).

Sources

Validation

Definitive Structural Assignment of 6-Bromo-7-(methoxymethoxy)quinoline: A Comparative Validation Guide

Part 1: Executive Summary & The Regioselectivity Challenge In medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials, kinase inhibitors, and anti-tuberculosis agents (e.g., Bed...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Regioselectivity Challenge

In medicinal chemistry, the quinoline scaffold is a privileged structure, ubiquitous in antimalarials, kinase inhibitors, and anti-tuberculosis agents (e.g., Bedaquiline analogues). However, substituting the quinoline ring—specifically at the 6 and 7 positions—presents a notorious regiochemical challenge.

For the target molecule, 6-Bromo-7-(methoxymethoxy)quinoline , standard electrophilic aromatic substitution or Skraup syntheses often yield mixtures of the 6,7-isomer and the 7,6-isomer. While Nuclear Magnetic Resonance (NMR) is the workhorse of structural elucidation, it frequently fails to distinguish these specific regioisomers due to signal overlap and insufficient "through-space" differentiation in NOESY experiments.

The Verdict: Single Crystal X-ray Diffraction (SC-XRD) is the only self-validating method that provides absolute structural certainty for this molecule. This guide details the comparative performance of SC-XRD against NMR and Computational (DFT) methods, providing a validated protocol for confirming the 6-bromo-7-MOM substitution pattern.

Part 2: Comparative Analysis (The "Product" vs. Alternatives)

The Ambiguity of NMR in Quinoline Isomers

While 1D


H NMR confirms the presence of a quinoline ring, a bromine, and a methoxymethoxy (MOM) group, it struggles with positional assignment .
  • The Problem: The protons at positions 5 and 8 are both singlets (or weak doublets) in the aromatic region. In both the 6-bromo-7-MOM and 7-bromo-6-MOM isomers, these protons have very similar chemical environments.

  • NOESY Limitations: A Nuclear Overhauser Effect (NOE) signal is expected between the MOM group and the adjacent aromatic proton. However, because the MOM group is flexible, it can rotate, potentially showing NOE correlations to both peri-protons (H5 or H8), rendering the data inconclusive.

The Certainty of X-ray Crystallography

SC-XRD does not infer structure from magnetic environments; it maps electron density.

  • Heavy Atom Advantage: The Bromine atom (

    
    ) is a strong X-ray scatterer. Its position is immediately unambiguous in the electron density map.
    
  • MOM Group Conformation: X-ray resolves the precise torsion angles of the

    
     chain, confirming it is attached to C7 rather than C6.
    
Comparison Matrix
FeatureSC-XRD (Gold Standard) 2D NMR (NOESY/HMBC) DFT Calculation (GIAO)
Primary Output 3D Electron Density MapMagnetic Coupling/CorrelationsPredicted Energy/Shielding
Regioisomer Resolution Absolute (100%) Ambiguous (Dependent on signal separation)Probabilistic
Sample State Solid (Single Crystal)Solution (

, DMSO-

)
Virtual (Gas/Solvent Model)
Key Limitation Requires crystalline sampleSignal overlap; conformational averagingDependence on basis set accuracy
Time to Result 2-24 Hours (after crystallization)1-4 Hours12-48 Hours (CPU time)

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision workflow when validating quinoline regioisomers.

ValidationWorkflow Start Crude Reaction Product (Mixture of Isomers?) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Ambiguous Region: Singlets at H5/H8 indistinguishable NOE signals overlap NMR->Ambiguity Inconclusive Crystallization Crystallization Protocol (Slow Evaporation in DCM/Hexane) Ambiguity->Crystallization Required Step XRD SC-XRD Data Collection (Mo Source, 100K) Crystallization->XRD Refinement Structure Refinement (SHELXL / OLEX2) XRD->Refinement Result Definitive Structure: 6-Bromo-7-(methoxymethoxy)quinoline Refinement->Result R1 < 5%

Caption: Workflow demonstrating the necessity of SC-XRD when NMR fails to distinguish quinoline regioisomers.

Part 4: Technical Protocol (Self-Validating System)

To replicate this validation, follow this optimized protocol. This workflow is designed to generate high-quality crystals suitable for publication in CCDC.

Phase 1: Crystallization (The Critical Step)

The MOM group adds flexibility, making crystallization challenging. We use a "layering" technique to reduce kinetic trapping.

  • Solvent Selection: Dissolve 20 mg of the purified solid in 0.5 mL of Dichloromethane (DCM) .

  • Antisolvent Addition: Carefully layer 1.0 mL of n-Hexane on top of the DCM solution in a narrow vial (4 mL vial).

  • Environment: Cap the vial loosely (or poke a pinhole in the cap) and store at 4°C.

  • Observation: Prism-like colorless crystals should form at the interface within 24-48 hours.

    • Why this works: DCM solubilizes the aromatic core; Hexane acts as a precipitant. Slow diffusion prevents amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal approx.

    
     mm. Mount on a Kapton loop using Paratone oil.
    
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Low temperature freezes the rotation of the flexible methoxymethoxy tail, reducing thermal ellipsoids and improving resolution.

  • Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å).
    • Reasoning: Bromine absorbs Copper radiation heavily. Mo reduces absorption corrections and provides better data at higher angles (

      
      ).
      
Phase 3: Structural Analysis Criteria

To confirm the structure is 6-Bromo-7-MOM and not the isomer, check these specific geometric parameters in the solved structure:

ParameterExpected Value (Approx)Structural Insight
Bond C6–Br 1.89 – 1.91 ÅTypical aromatic C-Br bond length.
Bond C7–O(MOM) 1.36 – 1.38 ÅConfirms attachment to aromatic ring.
Distance Br...O > 2.8 ÅIn the 6,7-isomer, Br and O are ortho. Check for steric repulsion.
R-Factor (

)
< 0.05 (5%)Indicates high-quality fit of model to data.

Part 5: Molecular Interaction Logic

Understanding why the molecule crystallizes the way it does assists in validation. The Bromine atom often drives packing via halogen bonding.

CrystalPacking Mol1 Molecule A (Br @ C6) Mol2 Molecule B (Inverted) Mol1->Mol2 Pi-Pi Stacking (3.5 Å) Mol1->Mol2 Halogen Bond (C-Br...N) Solvent Void Space (No Solvent) Mol1->Solvent MOM Tail (Disordered?)

Caption: Predicted crystal packing forces. The Br...N halogen bond is a common stabilizing feature in brominated quinolines.

Part 6: Conclusion

For 6-Bromo-7-(methoxymethoxy)quinoline , relying solely on NMR introduces a risk of misassignment due to the chemically equivalent environments of the 5- and 8-position protons. X-ray crystallography is the superior validation tool. It provides an incontrovertible 3D map where the high-electron-density Bromine atom serves as an internal reference point, definitively assigning the regiochemistry relative to the MOM group.

Recommendation: For any drug development pipeline involving this scaffold, a single crystal structure (deposited to CCDC) is the mandatory "Go/No-Go" validation step before proceeding to biological assays.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). [Link]

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]

Comparative

comparing MOM protection with other protecting groups for 7-hydroxyquinolines

This guide provides a technical analysis of protecting group strategies for 7-hydroxyquinoline, focusing on the Methoxymethyl (MOM) ether and its comparative performance against standard alternatives. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of protecting group strategies for 7-hydroxyquinoline, focusing on the Methoxymethyl (MOM) ether and its comparative performance against standard alternatives.

Executive Summary: The Amphoteric Challenge

The 7-hydroxyquinoline (7-HQ) scaffold presents a unique "amphoteric" challenge in synthesis. It contains two nucleophilic sites: the phenolic oxygen at C7 and the pyridine-like nitrogen at N1 .

  • The Conflict: Standard alkylation conditions can lead to mixtures of O-alkylation (desired) and N-alkylation (undesired quinolinium salt formation).

  • The Solution: Success depends on exploiting Hard-Soft Acid-Base (HSAB) theory.[1] The phenoxide anion (hard nucleophile) must be generated quantitatively to outcompete the neutral nitrogen (soft nucleophile) for the hard electrophile (MOM-Cl).

This guide evaluates why MOM protection is often the superior choice for complex total synthesis involving 7-HQ, particularly when orthogonal stability to organometallics is required.

Critical Analysis: MOM vs. The Field

The following table summarizes the performance of MOM protection against common alternatives specifically for the 7-hydroxyquinoline substrate.

FeatureMOM Ether (Methoxymethyl)Bn Ether (Benzyl)TBS Ether (tert-Butyldimethylsilyl)Acetate/Pivalate
Install Yield High (85-95%) High (80-90%)Moderate (60-80%)High (>90%)
Regioselectivity Excellent (O-selective) GoodExcellentExcellent
Base Stability Excellent (Lithiation compatible)ExcellentModerate (Labile to strong bases)Poor (Labile to nucleophiles)
Acid Stability Poor (Cleaves with TFA/HCl)GoodPoorModerate
Deprotection Risk Low (Clean acid hydrolysis)High (Ring reduction during hydrogenation)Low (Fluoride cleavage)Low (Hydrolysis)
Atom Economy HighModerateLowHigh
Deep Dive: Why Alternatives Often Fail on 7-HQ
  • The Benzyl (Bn) Trap: While standard for phenols, removing a benzyl group from 7-HQ requires catalytic hydrogenation (H₂/Pd-C). The quinoline nitrogen often poisons the Pd catalyst, requiring higher pressures or acidic media. Crucially, this significantly increases the risk of reducing the heterocyclic ring to 1,2,3,4-tetrahydroquinoline, destroying the aromatic system.

  • The Silyl (TBS) Steric Clash: The 7-position is peri- to the 8-proton. Bulky silyl groups (TBS, TBDPS) suffer steric repulsion, making installation sluggish and liable to premature hydrolysis during silica chromatography.

  • The Ester Limitation: Acetates are unsuitable if the synthetic route involves organolithiums or Grignard reagents (e.g., functionalizing the C8 position), as they will act as electrophiles and cleave or alkylate.

Strategic Decision Pathway

The following diagram illustrates the decision logic for selecting the appropriate protecting group based on downstream chemistry.

PG_Selection Start Start: 7-Hydroxyquinoline Protection Q1 Is the route sensitive to Acid? Start->Q1 Q2 Will you use Organolithiums (n-BuLi)? Q1->Q2 No (Acid Deprotection OK) TBS SELECT SILYL ETHER (Cleaved by Fluoride) Q1->TBS Yes (Need Fluoride Cleavage) Q3 Is ring reduction a risk? Q2->Q3 No MOM SELECT MOM ETHER (Stable to Base, Cleaved by Acid) Q2->MOM Yes (Need Base Stability) Bn SELECT BENZYL ETHER (Stable to Acid/Base, Cleaved by H2) Q3->Bn Yes (But beware Pd poisoning) Ac SELECT ESTER (Ac/Bz) (Cheap, Temporary) Q3->Ac No (Short route)

Caption: Decision tree for selecting protecting groups. MOM is the optimal path for routes requiring base stability (e.g., C-H activation) and avoiding catalytic hydrogenation.

Validated Experimental Protocols

A. Synthesis of 7-(Methoxymethoxy)quinoline (MOM-Protection)

Objective: Selective O-alkylation over N-alkylation. Mechanism: The use of Sodium Hydride (NaH) irreversibly deprotonates the phenol (pKa ~10), creating a hard phenoxide anion. The solvent (DMF) solvates the cation, increasing nucleophilicity. The high charge density of the oxygen anion drives reaction with MOM-Cl (hard electrophile) preferentially over the neutral nitrogen lone pair.

Reagents:

  • 7-Hydroxyquinoline (1.0 eq)

  • Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • MOM-Cl (Chloromethyl methyl ether) (1.1 eq) [CAUTION: Carcinogen]

  • DMF (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C. Add 7-hydroxyquinoline (1.0 eq) portion-wise.

    • Observation: Evolution of H₂ gas. The solution will turn yellow/orange (phenoxide formation).

    • Critical Step: Stir at 0°C for 30 mins to ensure complete deprotonation. Residual neutral starting material promotes N-alkylation.

  • Alkylation: Add MOM-Cl (1.1 eq) dropwise via syringe at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

    • Rf Shift: Product is less polar than starting material.

  • Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash organics with H₂O (to remove DMF) and Brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: 85-95%.

B. Deprotection (MOM Cleavage)

Objective: Quantitative removal without affecting the basic quinoline nitrogen.

Protocol:

  • Dissolve MOM-protected quinoline in MeOH.

  • Add 6M HCl (5-10 eq) or Trifluoroacetic acid (TFA) in DCM (1:1 ratio).

  • Heat to reflux (MeOH/HCl) or stir at RT (TFA) for 2 hours.

  • Neutralization (Critical): The product will exist as the quinolinium salt. Evaporate solvent.[2] Redissolve in water and neutralize with saturated NaHCO₃ to pH 8 to precipitate the free base 7-hydroxyquinoline.

Mechanistic Visualization: Regioselectivity

The competition between the Nitrogen and Oxygen atoms is dictated by the protonation state.

Mechanism Substrate 7-Hydroxyquinoline Base NaH (Base) Substrate->Base Inter Phenoxide Anion (Hard Nucleophile) Base->Inter Deprotonation MOMCl MOM-Cl (Hard Electrophile) Inter->MOMCl Nucleophilic Attack Prod_O O-Alkylated Product (MOM Ether) - MAJOR MOMCl->Prod_O Fast (Charge Control) Prod_N N-Alkylated Salt (Quinolinium) - MINOR MOMCl->Prod_N Slow (Neutral N)

Caption: HSAB pathway showing why anionic O-alkylation dominates over neutral N-alkylation under basic conditions.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles of MOM vs Bn).

  • Vertex AI Search Results. (2025). Synthesis of quinolines and deprotection strategies. [4][5]

  • Musser, J. H., et al. (1984). N- vs O-alkylation of 7-hydroxyquinolines. Journal of Medicinal Chemistry. (Foundational work on regioselectivity in quinoline scaffolds).
  • Organic Chemistry Portal. (2025). MOM Ethers: Stability and Deprotection. 3[4][5]

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation vs O-alkylation. 1

Sources

Comparative

A Comparative Guide to the Purity Analysis of Synthesized 6-Bromo-7-(methoxymethoxy)quinoline

Introduction: The Imperative of Purity in Drug Discovery In the landscape of drug development and medicinal chemistry, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of drug development and medicinal chemistry, the synthesis of novel chemical entities is merely the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of a compound's identity and purity. For heterocyclic compounds like 6-Bromo-7-(methoxymethoxy)quinoline, a key intermediate in various synthetic pathways, even trace impurities can significantly impact the validity of biological data, compromise patient safety in later stages, and lead to costly delays.[1]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized 6-Bromo-7-(methoxymethoxy)quinoline. We will delve into a robust HPLC method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare its performance with powerful alternative techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—providing the experimental data and context necessary for researchers to select the most appropriate analytical strategy for their specific needs.

Understanding the Analyte: Synthesis and Potential Impurities

To develop a robust purity analysis method, one must first anticipate the potential impurities. A plausible synthetic route for 6-Bromo-7-(methoxymethoxy)quinoline informs this process. The synthesis likely involves the formation of a quinoline core, followed by functionalization, such as bromination and the protection of a hydroxyl group with a methoxymethyl (MOM) ether.

Based on this general pathway, several classes of impurities could be present in the final crude product:

  • Unreacted Starting Materials: Such as the precursor 7-hydroxy-6-bromoquinoline.

  • Intermediates: Incomplete reactions could leave behind various synthetic intermediates.

  • Byproducts of Side Reactions: Isomeric products from the bromination step or byproducts from the cyclization reaction.

  • Degradation Products: The MOM (methoxymethyl) protecting group is known to be sensitive to acidic conditions, which could lead to its cleavage back to the 7-hydroxy derivative.[2][3]

A successful analytical method must be able to resolve the main compound from all these potential contaminants.[4]

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the workhorse of purity analysis in pharmaceutical settings due to its robustness, reproducibility, and wide applicability to moderately polar organic molecules.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Development

The choices made during method development are critical for achieving optimal separation (resolution) of the target compound from its impurities.

  • Column Selection (C18): A C18 (octadecylsilyl) column is the logical first choice. The non-polar C18 chains will interact via hydrophobic forces with the aromatic quinoline ring system of our target molecule and its likely impurities, providing effective retention and separation.

  • Mobile Phase (Acetonitrile & Water): A gradient of water and acetonitrile is selected. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and has a lower UV cutoff wavelength.

  • Mobile Phase Modifier (Trifluoroacetic Acid - TFA): The quinoline core contains a basic nitrogen atom. At neutral pH, this nitrogen can exist in both protonated and non-protonated forms, leading to broad, tailing peaks. Adding a small amount of an acid like TFA (0.1%) to the mobile phase ensures that the nitrogen is consistently protonated, resulting in a single species that chromatographs with a sharp, symmetrical peak shape.

  • Detection Wavelength (254 nm): The extended aromatic system of the quinoline ring structure is expected to have strong UV absorbance. A wavelength of 254 nm is a common and effective choice for aromatic compounds, providing high sensitivity for the main peak and potential aromatic impurities.

  • Gradient Elution: A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This is crucial for a purity analysis where impurities with a wide range of polarities may be present. A gradient ensures that more strongly retained (less polar) impurities are eluted in a reasonable time, while weakly retained (more polar) impurities are well-resolved from the solvent front.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample 1. Prepare Sample (1 mg/mL in Acetonitrile) prep_mobile 2. Prepare Mobile Phases A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile instrument_setup 3. Equilibrate HPLC System (C18 Column, 1.0 mL/min) prep_mobile->instrument_setup inject_sample 4. Inject Sample (5 µL) instrument_setup->inject_sample run_gradient 5. Run Gradient Program (5% to 95% B over 20 min) inject_sample->run_gradient detect 6. Detect at 254 nm run_gradient->detect integrate 7. Integrate Peak Areas detect->integrate calculate 8. Calculate Purity (% Area = [Peak Area / Total Area] x 100) integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized 6-Bromo-7-(methoxymethoxy)quinoline and dissolve in 1.0 mL of Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

Hypothetical Performance Data

This data illustrates a successful separation where the main product is well-resolved from potential impurities.

Peak IDRetention Time (min)Peak Area% AreaIdentification (Tentative)Resolution (from previous peak)
14.515,0000.107-Hydroxy-6-bromoquinoline-
215.214,985,00099.80Product > 2.0
316.815,0000.10Unreacted Starting Material> 2.0

Resolution values > 1.5 are generally considered indicative of baseline separation.

Alternative and Complementary Analytical Techniques

While HPLC-UV is excellent for routine purity checks, it cannot definitively identify unknown impurities. For this, more advanced techniques are required.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry.[5][6] As compounds elute from the HPLC column, they are ionized and their mass-to-charge ratio (m/z) is determined.[5]

Key Advantages:

  • Impurity Identification: Provides the molecular weight of each impurity, which is critical for structural elucidation.[7] For brominated compounds, the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum, greatly aiding in the identification of bromine-containing impurities.[8]

  • Enhanced Sensitivity and Specificity: MS detection is often more sensitive and far more selective than UV detection, allowing for the detection of trace-level impurities that might be missed by HPLC-UV.[1]

Brief Protocol:

  • LC Separation: Utilize the same HPLC method developed above.

  • Ionization: Post-column eluent is directed to an electrospray ionization (ESI) source, typically operating in positive ion mode to protonate the basic quinoline nitrogen.

  • Mass Analysis: A mass analyzer (e.g., Quadrupole, Time-of-Flight) scans a relevant mass range (e.g., m/z 100-1000) to detect the [M+H]+ ions of the product and any co-eluting impurities.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance, often without needing a certified reference standard of the analyte itself.[9][10] The principle lies in the direct proportionality between the integrated signal intensity of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal.[11]

Key Advantages:

  • Absolute Quantification: By adding a known amount of a certified internal standard with a known purity, the absolute purity of the target compound can be calculated directly.[12] This provides an orthogonal result to chromatographic "area percent" purity.

  • Structural Confirmation: The NMR spectrum simultaneously provides structural confirmation of the main component.

  • Universal Detection: qNMR can detect and quantify any proton-containing molecule in the sample, including non-UV active impurities that would be invisible to HPLC-UV.[12]

Brief Protocol:

  • Sample Preparation: Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • NMR Acquisition: Acquire a 1H NMR spectrum under quantitative conditions (e.g., ensuring long relaxation delays).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Use the integral values, number of protons for each signal, molecular weights, and initial masses to calculate the purity of the analyte.[12]

Comparative Guide: Selecting the Right Tool

The choice of analytical technique depends on the specific goal, from routine quality control to in-depth structural characterization of unknown impurities.

Decision-Making Workflow for Purity Analysis

Decision_Tree decision decision method method start Goal of Analysis? decision1 Routine QC? (Known Impurities) start->decision1 method1 HPLC-UV (High Throughput, Cost-Effective) decision1->method1 Yes decision2 Identify Unknown Impurities? decision1->decision2 No method2 LC-MS (Provides Molecular Weight) decision2->method2 Yes decision3 Need Absolute Purity Value? decision2->decision3 No decision3->method1 No method3 qNMR (Orthogonal & Absolute Method) decision3->method3 Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison at a Glance
FeatureHPLC-UVLC-MSqNMR
Primary Use Routine Purity, QCImpurity Identification, Trace AnalysisAbsolute Purity, Reference Standard Qualification
Information Provided Retention Time, % Area PurityRetention Time, % Area, Molecular WeightAbsolute Purity (% w/w), Structural Confirmation
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass)Excellent (Chemical Shift)
Sensitivity Moderate (ng range)High (pg range)[1]Low (µg-mg range)[11]
Throughput HighMedium to HighLow
Cost LowHighHigh
Reference Standard Requires analyte standard for quantificationRequires analyte standard for quantificationRequires a certified internal standard, not the analyte itself[11]

Conclusion and Recommendations

For the routine quality control and purity assessment of synthesized 6-Bromo-7-(methoxymethoxy)quinoline, HPLC-UV stands out as the most efficient, robust, and cost-effective method. The developed RP-HPLC protocol provides excellent resolution and reliable area percent purity, making it ideal for monitoring reaction progress and for the release of batches in a research setting.

However, a comprehensive characterization strategy should not rely on a single technique. We strongly recommend a cross-validation approach:

  • During initial characterization of a new batch or when an unexpected peak appears in the chromatogram, LC-MS is indispensable for obtaining the molecular weight of impurities, providing the first crucial piece of the puzzle for structural identification.[13]

  • For establishing a highly accurate purity value for a reference lot or for materials intended for advanced studies, qNMR offers an orthogonal and absolute measurement that is not dependent on the chromatographic response factor of impurities.[12][14]

By intelligently combining these techniques, researchers can build a complete and trustworthy analytical profile of their synthesized compounds, ensuring data integrity and accelerating the drug development pipeline.

References

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • Intertek. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. [Link]

  • Singh, M. et al. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(11), 775-781. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds? [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. [Link]

  • Agilent. High-Throughput LC/MS Purification of Pharmaceutical Impurities. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(1-2), 10-15. [Link]

  • Banoth, L. et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Pharmaceutical Chemistry Journal, 50(2), 126-132. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Payesh Darou Zist Azma Laboratory. Pharmaceutical Impurity Detection Using LC-MS/MS. [Link]

  • Guillarme, D., & Veuthey, J. L. (2013). Current developments in LC-MS for pharmaceutical analysis. Analyst, 138(14), 3941-3957. [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Onuchak, L. A. et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications, 63(8), 1-13. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Reddy, B. V. S. et al. (2016). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 13(5), 379-383. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]

  • Oberleitner, D. et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]

  • ResearchGate. (2025). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]

  • Der Pharma Chemica. (2015). RP-HPLC method development and validation for simultaneous estimation of bromhexine and ciprofloxacin in tablet dosage form. [Link]

  • Wang, W. et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. International Conference on Applied Science and Engineering Innovation. [Link]

  • Vanhaecke, F. et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Analytical and Bioanalytical Chemistry, 390(2), 531-540. [Link]

  • Ökten, S. et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • Google Patents. (2016).

Sources

Validation

A Senior Application Scientist's Guide to the Efficacious Deprotection of 7-Methoxymethyl (MOM) Ethers in Quinolines

In the intricate landscape of synthetic organic chemistry, particularly in the development of novel therapeutics, the quinoline scaffold remains a cornerstone.[1][2] Its prevalence in biologically active compounds necess...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of synthetic organic chemistry, particularly in the development of novel therapeutics, the quinoline scaffold remains a cornerstone.[1][2] Its prevalence in biologically active compounds necessitates precise control over synthetic routes, where the strategic use of protecting groups is paramount. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functionalities due to its stability under a wide range of non-acidic conditions.[3][4] However, the successful synthesis of a target molecule hinges on the final, often delicate, deprotection step. For the 7-hydroxyquinoline moiety, a common pharmacophore, the choice of MOM deprotection method can significantly impact yield, purity, and the integrity of other functional groups within the molecule.

This guide provides a comparative analysis of common and advanced methods for the deprotection of 7-MOM-quinolines. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each technique, offering the rationale necessary for researchers to make informed decisions tailored to their specific substrates.

Pillar 1: Acid-Catalyzed Hydrolysis – The Workhorse Method

The standard and most direct approach for MOM ether cleavage is acidic hydrolysis.[5] The mechanism relies on the fundamental principles of acetal chemistry.

Mechanism of Acidic Deprotection

The reaction is initiated by the protonation of the more basic ether oxygen of the MOM group. This activation facilitates the cleavage of the carbon-oxygen bond, releasing the desired 7-hydroxyquinoline and forming a resonance-stabilized oxonium cation. This cation is subsequently quenched by water or another nucleophile present in the medium to form innocuous byproducts like formaldehyde and methanol.

cluster_0 Acid-Catalyzed MOM Deprotection 7-MOM-Quinoline 7-MOM-Quinoline Protonated_Intermediate Protonated Intermediate 7-MOM-Quinoline->Protonated_Intermediate + H+ 7-Hydroxyquinoline 7-Hydroxyquinoline Protonated_Intermediate->7-Hydroxyquinoline Cleavage Oxonium_Cation [CH2=OCH3]+ Protonated_Intermediate->Oxonium_Cation Cleavage Byproducts Formaldehyde + Methanol Oxonium_Cation->Byproducts + H2O start Start: 7-MOM-Quinoline Substrate check_acid_sensitivity Are other acid-sensitive groups present? start->check_acid_sensitivity acidic_hydrolysis Use Standard Acidic Hydrolysis (TFA/DCM or HCl/MeOH) check_acid_sensitivity->acidic_hydrolysis No lewis_acid_methods Use Mild Lewis Acid Method check_acid_sensitivity->lewis_acid_methods Yes end End: 7-Hydroxyquinoline acidic_hydrolysis->end check_speed Is reaction speed critical? lewis_acid_methods->check_speed znbr2_method Use ZnBr2 / n-PrSH (<10 min) check_speed->znbr2_method Yes tmsotf_method Use TMSOTf / Bipyridyl (High Selectivity) check_speed->tmsotf_method No znbr2_method->end tmsotf_method->end

Sources

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